Methyl 3-fluoro-4-iodobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-fluoro-4-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOABIRBPCIWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-fluoro-4-iodobenzoate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Aryl Iodides
Methyl 3-fluoro-4-iodobenzoate (CAS Number: 1027513-46-7) is a halogenated aromatic ester that serves as a versatile and highly valuable building block in modern organic synthesis.[1][2] Its strategic importance lies in the unique combination of three key functional groups on a single benzene ring: a methyl ester, a fluorine atom, and an iodine atom. This trifecta of functionalities provides medicinal chemists and materials scientists with a powerful tool for the construction of complex molecular architectures.
The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making it a prized element in pharmaceutical design.[3] The iodine atom, being an excellent leaving group, readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[4] The methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide, presented from the perspective of a Senior Application Scientist, will provide an in-depth exploration of the synthesis, properties, and synthetic utility of this important chemical intermediate.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1027513-46-7 | [1][2] |
| Molecular Formula | C₈H₆FIO₂ | [1][2] |
| Molecular Weight | 280.04 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 42-43 °C | [1] |
| Boiling Point | ~288 °C (Predicted) | [5] |
| Density | ~1.823 g/cm³ (Predicted) | [5] |
Synthesis and Purification: A Reproducible Protocol
The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-iodobenzoic acid. This acid-catalyzed reaction is a robust and scalable method for the preparation of esters.
Experimental Protocol: Fischer Esterification
Reaction Scheme:
A schematic of the Fischer esterification reaction.
Materials:
-
3-fluoro-4-iodobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-iodobenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Justification of Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol serves to drive the equilibrium of the reversible Fischer esterification towards the product side, in accordance with Le Châtelier's principle.[6]
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.[7]
-
Aqueous Workup: The washing steps are crucial for removing unreacted starting materials, the acid catalyst, and water-soluble byproducts. The sodium bicarbonate wash is essential to neutralize the sulfuric acid, preventing it from causing degradation of the product during concentration.
Purification of this compound
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.
-
Further cooling in an ice bath can enhance crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][9]
Column Chromatography Protocol:
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[10][11]
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl ester protons at approximately 3.9 ppm. The aromatic region will display a complex multiplet pattern due to the fluorine and iodine substitution. Based on similar structures, the aromatic protons are expected to appear in the range of 7.0-8.0 ppm.[12]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a peak for the methyl carbon at around 52 ppm and the carbonyl carbon of the ester at approximately 165 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon attached to the iodine being significantly shielded.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹. C-O stretching bands will be present in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observed.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 280. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.
Reactivity and Synthetic Applications
The true utility of this compound lies in its ability to serve as a versatile scaffold for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents.[13]
General Protocol for Suzuki-Miyaura Coupling:
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a suitable ligand (if necessary, e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed solvents (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture with stirring for the required time (typically 2-24 hours) until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography or recrystallization.[14][15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines.
General Protocol for Buchwald-Hartwig Amination:
-
To a reaction vessel, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq).
-
Establish an inert atmosphere.
-
Add the desired amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture with stirring until the starting material is consumed.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the resulting arylamine by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[16]
General Protocol for Sonogashira Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
Establish an inert atmosphere.
-
Add the terminal alkyne (1.1-1.5 eq) and a suitable solvent (e.g., THF, DMF).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Application in Drug Discovery: METTL3 Inhibitors
A significant application of building blocks like this compound is in the synthesis of inhibitors of methyltransferase-like 3 (METTL3). METTL3 is an enzyme that plays a crucial role in RNA methylation, and its dysregulation has been implicated in various diseases, including cancer.[17][18] Consequently, METTL3 has emerged as a promising therapeutic target.
Recent patent literature discloses the synthesis of potent METTL3 inhibitors that utilize a substituted iodobenzoate core.[17][18] For example, a closely related precursor, methyl 3-amino-4-iodobenzoate, is used as a starting material in the synthesis of these complex heterocyclic compounds.[17][18] The iodo-substituent is typically used as a handle for a key cross-coupling reaction to build out the core of the inhibitor molecule. The fluoro-substituent is often incorporated to enhance the pharmacological properties of the final compound. This highlights the direct relevance of this compound and its derivatives in the development of novel therapeutics.[19]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure, predictable reactivity in key cross-coupling reactions, and the beneficial properties imparted by the fluorine atom make it an indispensable tool for the modern synthetic chemist. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, equipping researchers with the knowledge to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound 97% | CAS: 1027513-46-7 | AChemBlock [achemblock.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl4-fluoro-3-iodobenzoate CAS#: 1121586-29-5 [chemicalbook.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. Methyl 4-iodobenzoate(619-44-3) 13C NMR [m.chemicalbook.com]
- 14. PubChemLite - this compound (C8H6FIO2) [pubchemlite.lcsb.uni.lu]
- 15. Methyl 4-iodobenzoate(619-44-3) 1H NMR [m.chemicalbook.com]
- 16. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 17. US11725010B2 - Polyheterocyclic compounds as METTL3 inhibitors - Google Patents [patents.google.com]
- 18. WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors - Google Patents [patents.google.com]
- 19. Patent landscape of small molecule inhibitors of METTL3 (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of Methyl 3-fluoro-4-iodobenzoate
An In-depth Technical Guide to the Physical Properties of Methyl 3-fluoro-4-iodobenzoate
Foreword: A Molecule of Strategic Importance
In the landscape of modern drug discovery and materials science, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with other halogens like iodine, a versatile handle for cross-coupling reactions, the resulting building block becomes a powerful tool for synthetic chemists. This compound (CAS No. 1027513-46-7) is one such strategic intermediate. Its utility in constructing complex molecular architectures necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive technical overview of these properties, offering both established data and field-proven experimental methodologies for their validation.
Molecular and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted aromatic ester with a distinct arrangement of functional groups that dictates its reactivity and physical behavior.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1027513-46-7 | [1][2][3] |
| Molecular Formula | C₈H₆FIO₂ | [1][2] |
| Molecular Weight | 280.04 g/mol | [1] |
| Canonical SMILES | O=C(OC)C1=CC=C(I)C(F)=C1 | [1] |
| InChI Key | QLOABIRBPCIWKQ-UHFFFAOYSA-N | [4] |
| Structure |
Core Physicochemical Properties
The bulk physical properties of a compound are critical for its handling, purification, formulation, and reaction setup. While experimental data for this compound is sparse in public literature, we can compile predicted values and infer properties from analogous structures.
| Property | Value / Observation | Notes | Source(s) |
| Physical State | Solid at Standard Temperature and Pressure (STP). | Inferred from related halobenzoates. | [5] |
| Melting Point | Data not publicly available. | For comparison, the isomer Methyl 4-fluoro-3-iodobenzoate has a melting point of 42-43 °C. A sharp melting range is a key indicator of purity. | [2][5] |
| Boiling Point | 286.7 ± 30.0 °C (Predicted) | High boiling point is expected due to the molecular weight and polar nature of the ester and halogen substituents. Vacuum distillation would be required to prevent decomposition. | [2][6] |
| Density | 1.823 ± 0.06 g/cm³ (Predicted) | The high density is primarily attributed to the presence of the heavy iodine atom. | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol, DMSO). | Based on the principle of "like dissolves like," its ester functionality and aromatic nature suggest solubility in moderately polar to polar aprotic solvents. Insoluble in water. |
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. In the absence of publicly available spectra for this compound, this section details the expected spectroscopic characteristics, providing a benchmark for researchers during synthesis and characterization.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.
-
Aromatic Region (δ 7.0 - 8.5 ppm): The three protons on the benzene ring will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H-2 (ortho to Ester): Expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent carbonyl group. It will likely appear as a doublet of doublets (dd), split by H-6 and the meta-coupling to the fluorine at C-3.
-
H-5 (ortho to Iodine): This proton will be influenced by both the electron-donating effect of the iodine (shielding) and the deshielding effect of the adjacent fluorine. It is expected to be a doublet of doublets (dd), split by H-6 and the ortho-coupling to the fluorine at C-3.
-
H-6 (meta to Ester & Fluorine): This proton will likely appear as a triplet or doublet of doublets, split by both H-2 and H-5.
-
-
Methyl Region (δ 3.8 - 4.0 ppm):
-
-OCH₃ Protons: A sharp singlet, integrating to 3H, is expected for the methyl ester protons. Its chemical shift is typical for methyl esters of benzoic acids.[7]
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each carbon atom in the molecule.
-
Carbonyl Carbon (δ ~164-166 ppm): The ester carbonyl carbon will appear as a singlet in the typical downfield region for this functional group.[7]
-
Aromatic Carbons (δ ~90-165 ppm):
-
C-F (δ ~160-165 ppm, large ¹JCF coupling): The carbon directly bonded to fluorine will show a large coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet.
-
C-I (δ ~90-95 ppm): The carbon bonded to iodine will be significantly shielded (upfield shift) due to the heavy atom effect.
-
Other Aromatic Carbons: The remaining four aromatic carbons will appear as distinct signals, with their chemical shifts and C-F coupling constants (²JCF, ³JCF) determined by their position relative to the substituents.
-
-
Methyl Carbon (δ ~52-54 ppm): The methyl ester carbon will appear as a sharp singlet in the expected upfield region.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key absorption bands are predicted as follows:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2960-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1730-1715 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the aromatic ester. This is one of the most prominent peaks in the spectrum.
-
~1600, 1580, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1300-1200 cm⁻¹: C-O stretching of the ester group.
-
~1250-1150 cm⁻¹: C-F stretching vibration.
-
~600-500 cm⁻¹: C-I stretching vibration.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation patterns, confirming the structure.
-
Molecular Ion (M⁺·): A strong peak is expected at m/z = 280, corresponding to the molecular weight of the compound. The presence of a single iodine atom means there will be no significant M+1 or M+2 peaks from isotopic distribution, unlike with chlorine or bromine.
-
Key Fragments:
-
m/z = 249 (M - 31)⁺: Loss of the methoxy radical (·OCH₃), a very common fragmentation pathway for methyl esters, resulting in a stable acylium ion.
-
m/z = 221 (M - 59)⁺: Loss of the carbomethoxy radical (·COOCH₃).
-
m/z = 153 (M - 127)⁺: Loss of an iodine radical (·I), resulting in the methyl 3-fluorobenzoate cation.
-
Validated Experimental Protocols
The following sections describe standardized, field-proven methodologies for determining the key physical properties of solid organic compounds like this compound.
Protocol: Melting Point Determination
Causality: The melting point is a definitive physical property that indicates purity. A pure crystalline solid will melt over a narrow range (typically < 1 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which both depresses the melting point and broadens the range. This protocol uses a digital melting point apparatus for precise temperature control and observation.
Methodology:
-
Sample Preparation: Place a small amount (~5-10 mg) of dry this compound onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): Set a rapid heating rate (~10-15 °C/min) to find an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (~1-2 °C/min) near the expected melting point.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Protocol: Solubility Assessment
Causality: Solubility is governed by the intermolecular forces between the solute and solvent. "Like dissolves like" is the guiding principle: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This protocol provides a systematic, semi-quantitative method to assess solubility in various solvents relevant to research applications.
Methodology:
-
Solvent Selection: Prepare a panel of test solvents (e.g., Water, Methanol, Dichloromethane, Ethyl Acetate, Hexane, DMSO).
-
Sample Preparation: Add approximately 10 mg of this compound to a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL increments) up to a total volume of 1.0 mL.
-
Mixing: After each addition, cap and vortex the vial for 30 seconds to ensure thorough mixing and facilitate dissolution.
-
Observation: Visually inspect the solution against a contrasting background. Classify the solubility as:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Quantification (Optional): For a more quantitative measure, create a saturated solution, filter off the excess solid, and determine the concentration of the filtrate using a calibrated analytical technique like HPLC or UV-Vis spectroscopy.
Protocol: NMR Sample Preparation
Causality: High-resolution NMR spectroscopy requires a homogeneous solution of the analyte in a deuterated solvent. The deuterated solvent (e.g., CDCl₃) is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" onto a stable magnetic field frequency. Particulates or high viscosity can degrade spectral quality by disrupting the magnetic field homogeneity.
Methodology:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). If an internal standard is required, use a solvent that already contains it (e.g., CDCl₃ with 0.03% TMS).
-
Mixing: Gently swirl or vortex the vial to completely dissolve the solid.
-
Filtration: To remove any dust or particulate matter, draw the solution into a Pasteur pipette that has a small plug of glass wool or cotton at its neck.
-
Transfer: Carefully filter the solution from the pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity. The sample is now ready for analysis.
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. Based on available data, this compound should be handled with care.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. An inert atmosphere is recommended for long-term storage.[2]
-
Applications in Research and Development
This compound is not an end-product but a valuable intermediate. Its bifunctional nature—a nucleophilic substitution-resistant fluoro-group and an iodine atom ripe for metal-catalyzed cross-coupling—makes it a strategic building block. The parent acid, 3-Fluoro-4-iodobenzoic acid, is noted for its utility in palladium-catalyzed reactions like Suzuki and Sonogashira couplings, which are fundamental for creating C-C bonds in the synthesis of complex organic molecules.[8] This ester derivative serves the same purpose, often being preferred for its improved solubility in organic solvents and for protecting the carboxylic acid functionality during certain reaction steps. Its application is primarily in the synthesis of novel pharmaceutical candidates and advanced organic materials where precise control over molecular architecture is essential.
References
- 1. This compound 97% | CAS: 1027513-46-7 | AChemBlock [achemblock.com]
- 2. Cas 1027513-46-7,Methyl3-fluoro-4-iodobenzoate | lookchem [lookchem.com]
- 3. 1027513-46-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. PubChemLite - this compound (C8H6FIO2) [pubchemlite.lcsb.uni.lu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. rsc.org [rsc.org]
- 8. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to Methyl 3-fluoro-4-iodobenzoate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Methyl 3-fluoro-4-iodobenzoate, a halogenated aromatic ester, has emerged as a valuable building block for researchers and drug development professionals. Its utility lies in the orthogonal reactivity of its functional groups: the methyl ester, the fluorine atom, and the iodine atom. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its characterization and application in the synthesis of complex molecular architectures.
Physicochemical Properties and Structural Data
This compound is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below. The presence of both a fluorine and an iodine atom on the benzene ring offers distinct opportunities for sequential and regioselective chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₈H₆FIO₂ | --INVALID-LINK-- |
| Molecular Weight | 280.03 g/mol | --INVALID-LINK-- |
| CAS Number | 1027513-46-7 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Boiling Point | 286.7 ± 30.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.823 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-iodobenzoic acid, with methanol in the presence of an acid catalyst. This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used, which also serves as the solvent.
Reaction Mechanism: Fischer Esterification
The Fischer esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.
References
A Technical Guide to the Solubility of Methyl 3-fluoro-4-iodobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Gap in Early-Stage Compound Characterization
In the landscape of drug discovery and chemical synthesis, it is not uncommon to encounter compounds for which comprehensive physicochemical data, such as solubility in various organic solvents, is not yet publicly available. Methyl 3-fluoro-4-iodobenzoate, a halogenated aromatic ester, is one such compound. This guide, therefore, takes a two-pronged approach. Firstly, it provides a robust theoretical framework for predicting the solubility of this compound based on its structural attributes and the fundamental principles of solute-solvent interactions. Secondly, it offers a detailed, standardized experimental protocol for the empirical determination of its solubility, empowering researchers to generate reliable and reproducible data in their own laboratory settings. This dual-strategy ensures that progress is not impeded by the existing data gap and provides a comprehensive resource for scientists working with this and structurally related compounds.
Molecular Profile and Predicted Solubility of this compound
This compound (C₈H₆FIO₂) is a substituted aromatic ester with a molecular weight of approximately 280.03 g/mol .[1] Its structure, featuring a benzene ring substituted with a methyl ester group, a fluorine atom, and an iodine atom, dictates its solubility behavior. The presence of the ester group provides a polar site capable of dipole-dipole interactions and hydrogen bonding with protic solvents. However, the large, nonpolar aromatic ring and the bulky iodine atom contribute significantly to the molecule's hydrophobic character.
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle suggests that solutes tend to dissolve in solvents with similar polarity. Given the mixed polar and nonpolar characteristics of this compound, it is anticipated to exhibit moderate to good solubility in a range of common organic solvents and poor solubility in highly polar or nonpolar extremes.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The ester group can act as a hydrogen bond acceptor with the solvent's hydroxyl group. The overall polarity of these solvents is compatible with the polar functionalities of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These solvents offer strong dipole-dipole interactions with the ester group and can effectively solvate the aromatic ring. The absence of strong hydrogen bonding networks in the solvent allows for easier accommodation of the solute molecule. |
| Nonpolar Halogenated | Dichloromethane (DCM), Chloroform | Excellent | The polarity of these solvents is well-matched to the overall polarity of the solute. The presence of halogens in both solute and solvent can lead to favorable van der Waals interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Good | The aromatic ring of the solute will interact favorably with the aromatic solvent via π-stacking and van der Waals forces. The polar ester group may limit solubility compared to more polar solvents. |
| Nonpolar Aliphatic | Hexane, Heptane | Poor to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will result in weak solute-solvent interactions that are insufficient to overcome the solute-solute and solvent-solvent interactions. |
| Aqueous | Water | Insoluble | The large hydrophobic surface area of the molecule, dominated by the iodinated benzene ring, will lead to very poor solubility in water, despite the presence of the polar ester group. |
Experimental Determination of Solubility: A Standardized Protocol
The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is robust, reliable, and provides thermodynamically meaningful solubility data.
Objective
To determine the quantitative solubility (in mg/mL or mol/L) of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Samples:
-
Accurately weigh an excess amount of this compound into a series of glass vials. An "excess" amount is a quantity that will not fully dissolve in the chosen volume of solvent, ensuring a saturated solution is achieved. A starting point could be 20-50 mg of solid.
-
To each vial, add a precise volume of the selected organic solvent (e.g., 2.0 mL).
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment where samples are taken at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could lead to an overestimation of solubility.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). A series of dilutions may be necessary.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Self-Validating System and Trustworthiness
The integrity of this protocol is maintained through several key checks:
-
Confirmation of Equilibrium: As mentioned, sampling at multiple time points ensures that the measured concentration represents the true equilibrium solubility.
-
Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was indeed present throughout the equilibration period.
-
Purity Analysis: The purity of the starting material and the identity of the dissolved compound in the final solution should be confirmed by a suitable analytical technique (e.g., HPLC-MS) to ensure no degradation has occurred during the experiment.
Causality of Experimental Choices and Field-Proven Insights
The choice of the shake-flask method is deliberate; it is considered the "gold standard" for determining thermodynamic solubility, providing data that is crucial for downstream applications such as reaction optimization, crystallization process development, and formulation.[3] The use of an orbital shaker ensures consistent and gentle agitation, preventing particle size reduction that could artificially inflate the measured solubility. Temperature control is paramount, as solubility is a temperature-dependent property.
The filtration step using a 0.22 µm filter is a critical detail learned from experience. Omitting this step or using a filter with a larger pore size can allow fine, undissolved particles to pass through, leading to erroneously high and variable solubility values.[3]
Conclusion and Applications in Drug Development
A thorough understanding of the solubility of this compound is essential for its effective application in research and development. While quantitative data is not yet widely published, the theoretical predictions outlined in this guide provide a strong starting point for solvent selection. The detailed experimental protocol offers a clear and reliable path for researchers to generate their own high-quality solubility data.
In the context of drug development, this information is critical for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby improving reaction rates and yields.
-
Purification: Designing effective crystallization or chromatographic purification processes.
-
Formulation: For compounds that may become part of an active pharmaceutical ingredient (API), early knowledge of solubility is fundamental for developing suitable delivery systems.
By combining theoretical prediction with robust experimental validation, researchers can confidently and efficiently advance their work with this compound.
References
Methyl 3-fluoro-4-iodobenzoate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-4-iodobenzoate is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis. Its strategic importance lies in the unique combination of a methyl ester, a fluorine atom, and an iodine atom on a benzene ring. This trifecta of functional groups offers medicinal chemists a versatile scaffold for the construction of complex molecules with tailored physicochemical and biological properties. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the iodo group provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity.[1][2] This guide provides a comprehensive overview of the chemical structure, nomenclature, properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Chemical Structure and IUPAC Name
The precise arrangement of the substituents on the benzene ring is critical to the reactivity and utility of this molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3]
The chemical structure is depicted below:
Key Structural Identifiers:
-
CAS Number: 1027513-46-7[4]
-
Molecular Formula: C₈H₆FIO₂[4]
-
Molecular Weight: 280.03 g/mol [4]
-
SMILES: O=C(OC)C1=CC=C(I)C(F)=C1[5]
-
InChI Key: Information not available in search results.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. While experimental data is limited, predicted values provide useful estimates.
| Property | Value | Source |
| Appearance | Not specified, likely a solid | N/A |
| Melting Point | N/A | [4] |
| Boiling Point | 286.7 ± 30.0 °C (Predicted) | [4] |
| Density | 1.823 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Information not available | N/A |
It is important to distinguish this compound from its isomer, methyl 4-fluoro-3-iodobenzoate (CAS Number: 1121586-29-5), which has a reported melting point of 42-43 °C.[6]
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-iodobenzoic acid, with methanol in the presence of an acid catalyst.[4][7]
Reaction Scheme
Caption: Fischer esterification of 3-fluoro-4-iodobenzoic acid.
Detailed Experimental Protocol (Adapted from General Fischer Esterification Procedures)
This protocol is a representative example and may require optimization.
Materials:
-
3-fluoro-4-iodobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-iodobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting carboxylic acid is consumed.
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine. The bicarbonate wash should be performed carefully due to potential CO₂ evolution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Data and Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
A singlet for the methyl ester protons (-OCH₃).
-
A multiplet pattern for the three aromatic protons, with coupling to the fluorine atom influencing the splitting.
A publicly available ¹H NMR spectrum for this compound can be found at ChemicalBook.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Expected signals would include:
-
A peak for the methyl carbon of the ester.
-
A peak for the carbonyl carbon of the ester.
-
Several peaks for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluoro, iodo, and ester groups. Carbon-fluorine coupling will also be observed.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. Key expected absorptions for this compound include:
-
A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.
-
C-O stretching vibrations for the ester linkage.
-
C-F and C-I stretching vibrations.
-
C-H stretching and bending vibrations for the aromatic ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 280).
-
Fragmentation: Common fragmentation patterns for benzoate esters include the loss of the methoxy group (-OCH₃, M-31) or the methoxycarbonyl group (-COOCH₃, M-59).[9][10] The presence of iodine (atomic weight ≈ 127) will also lead to characteristic fragmentation pathways.
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The iodo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at this position.[7]
Logical Workflow for Application in Kinase Inhibitor Synthesis
The following diagram illustrates a conceptual workflow for how this compound could be utilized in the synthesis of a hypothetical kinase inhibitor.
Caption: Conceptual synthetic route to a kinase inhibitor.
This workflow highlights the strategic utility of the different functional groups. The iodo group is first exploited in a Suzuki coupling to build the core scaffold. Subsequently, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, featuring three distinct and synthetically versatile functional groups, provides a robust platform for the creation of novel and complex molecular architectures. While a comprehensive set of experimental physicochemical data is not yet widely published, its synthetic accessibility and the predictable reactivity of its functional groups make it an attractive tool for medicinal chemists. As the demand for sophisticated and highly functionalized molecules in pharmaceutical research continues to grow, the importance of building blocks like this compound is set to increase.
References
- 1. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. 1027513-46-7|this compound|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. Methyl3-fluoro-4-iodobenzoate(1027513-46-7) 1H NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
A Researcher's Guide to Methyl 3-fluoro-4-iodobenzoate: Sourcing, Quality Control, and Application in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the quality and reliable supply of specialized chemical intermediates are paramount to the success of complex synthetic campaigns. Methyl 3-fluoro-4-iodobenzoate (CAS No. 1027513-46-7) is a key building block, particularly valued for its strategic placement of fluorine and iodine atoms, which imparts unique reactivity and allows for the precise construction of complex molecular architectures. This guide provides an in-depth technical overview of this critical reagent, focusing on commercial sourcing, robust quality control, and its significant application in the synthesis of targeted therapeutics.
The Strategic Importance of this compound in Medicinal Chemistry
The structure of this compound is of significant interest in drug discovery. The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles of drug candidates.[1] The iodine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions, which are workhorse transformations for creating carbon-carbon and carbon-heteroatom bonds in drug synthesis.[2][3]
This unique combination of functionalities makes this compound a valuable precursor for a wide range of pharmaceutical compounds, from anti-cancer agents to treatments for neurological disorders.[1]
Commercial Suppliers and Procurement Considerations
A reliable supply chain for high-quality starting materials is the foundation of any successful research and development program. Several reputable chemical suppliers offer this compound, typically with purities of 97% or higher.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Typical Purity | Notes |
| AChemBlock | 1027513-46-7 | 97% | Offers various building blocks for research purposes. |
| BLD Pharm | 1027513-46-7 | Inquire | Provides access to NMR, HPLC, and other analytical data.[4] |
| Oakwood Chemical | 1027513-46-7 | Inquire | A well-established supplier of fine chemicals. |
| Fluorochem | 1121586-29-5 (isomer) | 97% | Specializes in fluorinated compounds.[4] |
| Apollo Scientific | 1027513-46-7 | ≥95% | Provides a range of quantities for research and development. |
Note: The isomer Methyl 4-fluoro-3-iodobenzoate (CAS 1121586-29-5) is also commercially available and may be relevant depending on the synthetic strategy.[2][5]
When selecting a supplier, it is crucial to look beyond the catalog listing. A technically astute buyer should inquire about the supplier's quality management system, their adherence to Good Manufacturing Practices (GMP) principles, and their ability to provide comprehensive documentation, including a detailed Certificate of Analysis (CoA) for each batch.
Quality Control: A Pillar of Synthetic Success
The quality of a pharmaceutical intermediate directly impacts the reproducibility of synthetic processes, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety. The International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice for Active Pharmaceutical Ingredients provide a robust framework for managing the quality of intermediates. While primarily for APIs, the principles are highly relevant for critical starting materials like this compound.
A comprehensive quality control workflow for incoming batches of this compound should be implemented to ensure its identity, purity, and suitability for its intended use.
Caption: A typical quality control workflow for incoming this compound.
Analytical Methods for Quality Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of this compound and quantifying any impurities. A typical method would utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities. Spectral data for this compound is publicly available for comparison.[6]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying and characterizing unknown impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of the functional groups present in the molecule.
While a detailed Certificate of Analysis from the supplier is a good starting point, independent verification of critical parameters is highly recommended. Examples of CoAs for similar iodinated and fluorinated benzoate esters show that key information includes appearance, assay by a specific method (e.g., GC or HPLC), and water content.[7][8]
Synthesis and Potential Impurities
Understanding the synthetic route to this compound is crucial for predicting potential process-related impurities. The most common laboratory-scale synthesis involves the esterification of 4-iodo-3-fluorobenzoic acid (CAS 825-98-9) with methyl iodide (CAS 74-88-4) or methanol in the presence of an acid catalyst.[9]
Caption: A simplified synthetic pathway for this compound.
Potential impurities arising from this process include:
-
Unreacted 4-iodo-3-fluorobenzoic acid: Can affect the stoichiometry of subsequent reactions.
-
Isomeric impurities: Depending on the purity of the starting materials.
-
Residual solvents: From the reaction and purification steps.
-
By-products of side reactions: Such as ether formation if using methanol at high temperatures.
Application in Drug Synthesis: The Case of Trametinib
A prominent example of the utility of a closely related starting material, 2-fluoro-4-iodo aniline, is in the synthesis of the MEK inhibitor Trametinib , a drug used in the treatment of melanoma.[10] The synthesis of Trametinib involves the coupling of a pyridopyrimidine core with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[11][12] This highlights the importance of the fluoro-iodo-phenyl moiety as a key pharmacophore in modern drug design. The strategic placement of the fluorine and iodine atoms in this compound makes it an ideal starting material for similar synthetic strategies targeting a wide range of kinases and other biological targets.
Safe Handling and Disposal
As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[13]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Halogenated organic waste should be collected in a designated, properly labeled waste container. Do not dispose of it down the drain.
Conclusion
This compound is a strategically important building block for researchers and professionals in the field of drug discovery and development. Its unique structural features enable the synthesis of complex and novel molecular entities with potentially enhanced therapeutic properties. A thorough understanding of its commercial availability, stringent quality control, and safe handling is essential for its effective and responsible use in the laboratory. By partnering with reputable suppliers and implementing robust in-house quality verification, researchers can ensure the integrity of their synthetic endeavors and accelerate the path to new discoveries.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS # 1121586-29-5, Methyl 4-fluoro-3-iodobenzoate, 4-Fluoro-3-iodo-Benzoic acid methyl ester - chemBlink [chemblink.com]
- 3. mdpi.com [mdpi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Methyl4-fluoro-3-iodobenzoate CAS#: 1121586-29-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 11. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
storage and handling guidelines for Methyl 3-fluoro-4-iodobenzoate
An In-depth Technical Guide to the Storage and Handling of Methyl 3-fluoro-4-iodobenzoate
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the essential storage and handling protocols for this compound. As a valued intermediate in pharmaceutical synthesis, its proper management is paramount to ensuring laboratory safety, experimental integrity, and the well-being of personnel.
Compound Identification and Physicochemical Properties
This compound is a halogenated aromatic ester with the chemical formula C₈H₆FIO₂.[1][2] A precise understanding of its properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 1027513-46-7 | [1][2] |
| Molecular Formula | C₈H₆FIO₂ | [1][2] |
| Molecular Weight | 280.03 g/mol | [1][2] |
| Physical State | Solid | [3] |
| Boiling Point | 286.7 ± 30.0 °C (Predicted) | [1][2] |
| Density | 1.823 ± 0.06 g/cm³ (Predicted) | [1][2] |
Prudent Storage for Compound Stability
The long-term stability of this compound is contingent upon strict adherence to appropriate storage conditions. The primary recommendation is to store the compound at room temperature under an inert atmosphere .[1][2][4]
Key Storage Considerations:
-
Inert Atmosphere: The presence of an iodine atom on the benzene ring makes the compound susceptible to potential degradation. Storage under an inert gas, such as argon or nitrogen, is crucial to mitigate oxidative processes and maintain the compound's purity.
-
Temperature: Room temperature storage is generally acceptable.[1][2][4] However, it is advisable to avoid significant temperature fluctuations and direct heat sources.
-
Light Sensitivity: While not explicitly stated for this specific compound, related iodinated aromatic compounds are known to be light-sensitive.[5] Therefore, it is best practice to store this compound in an opaque or amber-colored vial to protect it from light.
-
Moisture Control: The compound should be stored in a dry environment.[5][6] The use of desiccants within the storage container is recommended to prevent hydrolysis of the ester functional group.
-
Container Integrity: Ensure that the storage container is well-sealed to prevent contamination and maintain the inert atmosphere.[7]
Rigorous Handling Protocols
Safe handling of this compound necessitates a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent hygiene practices.
Engineering Controls
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[7][8] A fume hood is highly recommended to minimize the potential for inhalation of any dust particles.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this compound:
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[8][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[5][8] It is important to inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat or other protective clothing should be worn to minimize skin exposure.[8]
-
Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[5] However, if there is a risk of generating dust or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][9]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound.[7][8]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Contaminated clothing should be removed and washed before reuse.[8]
Hazard Identification and Safety Precautions
| Hazard Class | Statement | Precautionary Phrases |
| Skin Irritation | Causes skin irritation (H315) | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| Eye Irritation | Causes serious eye irritation (from related compounds) | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10] |
| Respiratory Irritation | May cause respiratory irritation (from related compounds) | P304+P340 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[10] |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][9]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5][9]
Spill Response
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8] Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Major Spills: In the case of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[7] Collect the spilled material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum) and place it in a sealed container for disposal.
Disposal Considerations
Disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of this chemical waste through a licensed professional waste disposal service.
Visualized Workflows
To further clarify the handling and storage procedures, the following diagrams illustrate the recommended workflows.
Caption: Workflow for receiving and storing this compound.
Caption: Step-by-step procedure for the safe handling of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Methyl3-fluoro-4-iodobenzoate | 1027513-46-7 [amp.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1027513-46-7|this compound|BLD Pharm [bldpharm.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Methyl 3-iodo-4-fluorobenzoate | 1121586-29-5 [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
Strategic Utilization of 3-Fluoro-4-iodobenzoic Acid in Complex Molecule Synthesis: A Technical Guide
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the efficiency and elegance of a synthetic route are paramount. The starting materials chosen for these routes often dictate the feasibility and overall success of the project. 3-Fluoro-4-iodobenzoic acid (CAS No: 825-98-9) has emerged as a highly valuable and versatile intermediate, empowering chemists to construct complex molecular architectures with precision and high yields.[1][2]
This guide provides an in-depth technical overview of the key synthetic transformations involving 3-fluoro-4-iodobenzoic acid, offering field-proven insights into the causality behind experimental choices. Its unique trifunctional nature—a carboxylic acid, a fluorine atom, and an iodine atom—offers a powerful toolkit for regioselective functionalization. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the pharmacological properties of the final compound, such as metabolic stability and binding affinity.[1][3] The carboxylic acid moiety provides a versatile point for further derivatization, most commonly through amide bond formation.
This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for leveraging this powerful synthetic intermediate.
Figure 1: Reactivity map of 3-fluoro-4-iodobenzoic acid.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom on the 3-fluoro-4-iodobenzoic acid core is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.[1]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.[4] This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents.[5][6]
Causality of Experimental Choices:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf) are highly effective. The choice of phosphine ligands is critical; bulky, electron-rich ligands like SPhos or XPhos can accelerate the reductive elimination step and improve yields, especially with challenging substrates.
-
Base: A base, such as K₂CO₃ or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6][7] The base activates the organoboron compound by forming a more nucleophilic boronate species.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[7]
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 3-fluoro-4-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as K₂CO₃ (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[7]
-
Reaction Execution: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[4]
-
Work-up: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with XPhos | Efficient for a wide range of substrates. Ligands enhance catalytic activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O | Ensures solubility of both organic and inorganic reagents.[7] |
| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers. |
Table 1: Summary of typical Suzuki-Miyaura reaction conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction is notable for its mild conditions and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[8]
Causality of Experimental Choices:
-
Dual Catalysis: The reaction uniquely employs a palladium catalyst and a copper(I) co-catalyst (typically CuI).[9][10] The palladium complex undergoes the standard oxidative addition with the aryl iodide. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and facilitates the transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.
-
Copper-Free Variants: Concerns about residual copper in pharmaceutical products have led to the development of copper-free Sonogashira protocols. These often require stronger bases or specialized ligands to facilitate the direct transmetalation of the alkyne to the palladium center.[11]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of 3-fluoro-4-iodobenzoic acid (1.0 eq) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%) under an inert atmosphere.
-
Reagent Addition: Add the amine base (e.g., Et₃N, 2-3 eq) followed by the dropwise addition of the terminal alkyne (1.1-1.5 eq).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-55 °C) until completion, as monitored by TLC or LC-MS.[11]
-
Work-up and Purification: Follow a similar aqueous work-up procedure as described for the Suzuki coupling, including acidification to ensure the product is in its carboxylic acid form before extraction and purification.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[12][13][14]
Causality of Experimental Choices:
-
Ligand is Key: The choice of phosphine ligand is absolutely critical for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, RuPhos) or bidentate phosphine ligands (e.g., BINAP, DPPF) are essential.[12][15] These ligands promote the reductive elimination step, which is often the rate-limiting step, to form the C-N bond.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[15]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[15]
Figure 3: Standard experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOt-Bu).
-
Reagent Addition: Add a solution of 3-fluoro-4-iodobenzoic acid (1.0 eq) and the amine (1.1-1.5 eq) in an anhydrous, aprotic solvent (e.g., toluene).
-
Reaction Execution: Heat the sealed reaction vessel to the required temperature (typically 80-110 °C). Monitor the reaction until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, quench carefully with aqueous ammonium chloride, and extract the product with an organic solvent. The carboxylic acid may require protection or careful pH adjustment during work-up. Purify by column chromatography.
Part 2: Case Study - Synthesis of a Lapatinib Precursor
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor used in the treatment of breast cancer.[16] Its synthesis provides an excellent real-world example of how halogenated building blocks are strategically employed. While 3-fluoro-4-iodobenzoic acid itself is not directly used in all reported syntheses, closely related intermediates are. A key step often involves the coupling of a quinazoline core with a side chain derived from a fluorinated aniline. For instance, N-[3-chloro-4-[(3-fluorobenzyloxy)phenyl]]-6-iodo-4-quinazoline amine is a critical intermediate where the iodo group is subsequently functionalized.[17][18][19]
The synthesis of this key intermediate demonstrates the principles of C-N bond formation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. d-nb.info [d-nb.info]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
- 15. jk-sci.com [jk-sci.com]
- 16. medkoo.com [medkoo.com]
- 17. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 18. US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 19. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 3-fluoro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of bioactive molecules and functional materials.[2] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3] Consequently, the synthesis of fluorinated biaryl compounds is of significant interest in drug discovery and development.[4][5]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of methyl 3-fluoro-4-iodobenzoate with various arylboronic acids. This substrate is an attractive building block as it incorporates both an electron-withdrawing ester group and a fluorine atom, which can influence the reactivity of the C-I bond and the properties of the resulting biaryl product. The protocol herein is designed to be a robust starting point for researchers, offering insights into the rationale behind the selection of reagents and conditions, and providing a clear, step-by-step guide to execution and analysis.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be conceptually divided into three fundamental steps:
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) intermediate. The high reactivity of the C-I bond makes aryl iodides excellent substrates for this reaction.[6]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7]
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center, leading to the formation of the desired biaryl product and the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8]
Below is a graphical representation of the catalytic cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for particularly challenging substrates.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water (e.g., 5:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for workup)
-
Brine solution
-
Silica gel for column chromatography
Equipment
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and alternately evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst. If using a palladium precursor and a separate ligand, add both at this stage.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The solvent should be thoroughly sparged with the inert gas for at least 30 minutes prior to use.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine to remove the inorganic base and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 85-95 | [9] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 90-110 | 90-98 | [10] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 100-120 | 88-96 | [11] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/Water | Reflux | 85-92 | [9] |
Yields are highly dependent on the specific arylboronic acid used and may require optimization.
Causality Behind Experimental Choices
-
Aryl Iodide: this compound is chosen as the electrophilic partner due to the high reactivity of the C-I bond in the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[6] The presence of the electron-withdrawing ester and fluoro groups can further activate the C-I bond towards oxidative addition.
-
Palladium Catalyst and Ligand:
-
Pd(PPh₃)₄: This is a classic, reliable, and commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[9]
-
Pd₂(dba)₃ / SPhos: The use of a palladium precursor like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos (a Buchwald-type ligand) often leads to higher catalytic activity and is particularly effective for challenging substrates.[10][12] These ligands promote both the oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbenes (NHCs): For particularly unreactive substrates, NHC ligands can be employed. They are strong σ-donors and can form very stable and active palladium complexes.[6][13]
-
-
Base:
-
K₂CO₃ and K₃PO₄: These are commonly used inorganic bases that are effective in activating the boronic acid for transmetalation.[10] K₃PO₄ is a stronger base than K₂CO₃ and can be beneficial for less reactive boronic acids. The choice of base can be critical and may need to be screened for optimal results.
-
-
Solvent System:
-
Dioxane/Water or Toluene/Water: A biphasic solvent system is often employed to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base.[14] Water can also play a role in facilitating the transmetalation step. The ratio of the organic solvent to water can be adjusted to optimize the solubility of all components.
-
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction | Semantic Scholar [semanticscholar.org]
- 14. Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents. | Semantic Scholar [semanticscholar.org]
Application Note: Suzuki-Miyaura Coupling of Methyl 3-fluoro-4-iodobenzoate with Boronic Acids for Biaryl Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-fluoro-4-iodobenzoate with a range of aryl and heteroaryl boronic acids. Fluoro-substituted biaryl scaffolds are critical pharmacophores in modern drug discovery, and this substrate offers a highly efficient entry point for their synthesis.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, present representative data, and offer a troubleshooting guide to empower researchers in synthesizing complex molecular architectures.
Introduction and Scientific Context
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern synthetic chemistry, recognized with the 2010 Nobel Prize in Chemistry.[3][4][5] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents make it an indispensable tool for carbon-carbon bond formation, especially in the pharmaceutical industry.[5][6][7]
This compound is a particularly valuable building block. The molecule possesses three key features that dictate its reactivity:
-
Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds (I > Br > Cl) in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5][8] This ensures high reactivity and allows for milder reaction conditions.
-
Electron-Withdrawing Groups: The presence of both a fluoro and a methyl ester group makes the aromatic ring electron-deficient. This electronic property further accelerates the oxidative addition of the palladium(0) catalyst into the C-I bond.[3][9]
-
Fluorine Substituent: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This substrate provides a direct route to introduce this valuable element.
This application note will serve as a practical guide for utilizing this powerful reaction to generate diverse libraries of fluorinated biaryl compounds.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is an irreversible step that forms a Pd(II) intermediate.[3][5]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[11][12][13] This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The presence of the base is critical for this step to proceed.[6][13]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10][11]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of this compound with various boronic acids. Optimization of temperature, base, or catalyst loading may be required for particularly challenging substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen).
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 294 mg), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Rationale: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen and can be deactivated through oxidation.[8] Maintaining an inert atmosphere is critical for catalytic activity and reproducibility.
-
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-Dioxane/H₂O) via syringe. Allow the inert gas to bubble through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Rationale: Heating accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential in biphasic systems to ensure efficient mixing and mass transfer between phases.[17]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL). Combine the organic layers, wash with water and then with brine to remove residual base and inorganic salts.
-
Purification: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Representative Results
The described protocol is effective for a wide range of boronic acids. The following table summarizes typical results obtained for the coupling of this compound with various coupling partners under standardized conditions (Pd(PPh₃)₄ 3 mol%, K₂CO₃ 2 equiv, Dioxane/H₂O 4:1, 90 °C, 8h).
| Entry | Boronic Acid (Ar²) | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 3-fluoro-4-phenylbenzoate | 92 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-fluoro-4-(4-methoxyphenyl)benzoate | 95 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 3-fluoro-4-(4-(trifluoromethyl)phenyl)benzoate | 88 |
| 4 | 3,5-Difluorophenylboronic acid | Methyl 3-fluoro-4-(3,5-difluorophenyl)benzoate | 91 |
| 5 | Thiophene-2-boronic acid | Methyl 3-fluoro-4-(thiophen-2-yl)benzoate | 85 |
| 6 | Pyridine-3-boronic acid | Methyl 3-fluoro-4-(pyridin-3-yl)benzoate | 78 |
Yields are for isolated, purified products and are representative. Actual results may vary.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) catalyst or phosphine ligand oxidized. 2. Insufficiently Inert Atmosphere: Oxygen contamination. 3. Poor Reagent Quality: Decomposed boronic acid or impure base/solvent. 4. Low Temperature. | 1. Use a fresh bottle of catalyst/ligand or switch to a more air-stable precatalyst (e.g., Pd(dppf)Cl₂).[8] 2. Ensure proper degassing of solvents and rigorous purging of the reaction vessel.[14] 3. Use high-purity, fresh reagents. Consider converting the boronic acid to a more stable pinacol ester if protodeboronation is suspected.[3][8] 4. Increase the reaction temperature in 10 °C increments. |
| Significant Side Products | 1. Protodeboronation: Boronic acid is replaced by 'H'. Caused by excess water, high temperature, or prolonged reaction time.[14] 2. Homocoupling: Dimerization of the boronic acid. Often caused by oxygen contamination. 3. Ester Hydrolysis: Cleavage of the methyl ester. Can occur with strong bases or extended heating in aqueous media.[16] | 1. Use a milder base (e.g., K₃PO₄), minimize water content, or use a more stable boronic ester (e.g., MIDA or pinacol esters).[14] 2. Improve degassing procedures and maintain a positive inert gas pressure. 3. Use a non-aqueous base like KF or perform the reaction under anhydrous conditions (e.g., in DMF or anhydrous Dioxane).[16] |
| Difficulty in Purification | 1. Residual Palladium: Catalyst byproducts co-eluting with the product. 2. Boronic Acid Residues: Unreacted boronic acid or its byproducts streaking on the column. | 1. After the reaction, stir the crude mixture with a palladium scavenger (e.g., QuadraSil®) or pass the crude product through a small plug of Celite® before chromatography. 2. During work-up, perform a basic wash (e.g., dilute NaOH) to extract acidic boronic species into the aqueous layer. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly reliable and versatile method for the synthesis of medicinally relevant fluorinated biaryl compounds. The high reactivity of the C-I bond, coupled with the electron-deficient nature of the aromatic ring, allows for efficient coupling with a diverse array of boronic acids under mild conditions. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can effectively leverage this reaction to accelerate their discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Application Notes and Protocols for Carbon-Carbon Bond Formation Using Methyl 3-fluoro-4-iodobenzoate
Introduction:
The construction of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, underpinning the assembly of complex molecular architectures essential for drug discovery, materials science, and agrochemicals. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools, enabling the formation of C-C bonds with high efficiency and functional group tolerance. This has been recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.
Methyl 3-fluoro-4-iodobenzoate is a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The iodo-substituent provides a reactive handle for a variety of cross-coupling reactions, with the C-I bond being particularly susceptible to oxidative addition to a palladium(0) catalyst. This application note provides detailed experimental procedures and technical insights for the utilization of this compound in three seminal palladium-catalyzed C-C bond-forming reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Sonogashira coupling.
I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds through the reaction of an organoboron species with an organic halide.[1] Its advantages include mild reaction conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[1][2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
The following table provides representative conditions for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids. These serve as a starting point for the optimization of reactions with this compound.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95[3] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of methyl 3-fluoro-4-(phenyl)benzoate from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80°C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
II. Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes
The Heck-Mizoroki reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[1] It is a highly effective method for the synthesis of substituted alkenes, often with excellent stereoselectivity.[4]
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving the following key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.
-
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.
-
Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a hydridopalladium complex.
-
Reductive Elimination: The hydridopalladium species is reductively eliminated in the presence of a base to regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Quantitative Data for Heck Reaction
The following table presents typical conditions for the Heck reaction of aryl iodides with various acrylates.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 5 | 92[5] |
| Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| n-Butyl acrylate | PdCl₂ (0.2) | Dppc⁺PF₆⁻ (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99 |
Experimental Protocol: Heck Reaction
This protocol describes the synthesis of methyl (E)-3-(3-fluoro-4-(methoxycarbonyl)phenyl)acrylate from this compound and methyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF, followed by triethylamine and methyl acrylate.
-
Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7] Copper-free versions of this reaction have also been developed.[6][8]
Reaction Principle
The Sonogashira coupling proceeds via two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, this cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then participates in the transmetalation step with the arylpalladium(II) complex.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling of aryl iodides with terminal alkynes.
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | >95 |
| 1-Octyne | Pd(PPh₃)₄ (1) | CuI (2) | Diisopropylamine | Toluene | 50 | 4 | 91 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 60 | 8 | 88 |
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of methyl 3-fluoro-4-(phenylethynyl)benzoate from this compound and phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a versatile and valuable substrate for palladium-catalyzed C-C bond formation. The Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings provide efficient and reliable methods for the synthesis of a diverse range of fluorinated biaryls, substituted alkenes, and aryl-alkynes, respectively. The protocols provided herein serve as a comprehensive guide for researchers in drug discovery and organic synthesis, enabling the facile incorporation of this important fluorinated building block into complex molecular targets. Careful optimization of reaction parameters, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 3-fluoro-4-iodobenzoate in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Value Proposition of a Uniquely Functionalized Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established principle for enhancing pharmacological properties.[1][2] Fluorine's unique electronic characteristics can improve metabolic stability, modulate pKa, and enhance binding affinity to target proteins.[3] Within this context, Methyl 3-fluoro-4-iodobenzoate has emerged as a particularly valuable and versatile building block for medicinal chemists.
This guide provides an in-depth exploration of the applications of this compound, offering field-proven insights and detailed protocols for its use in key synthetic transformations. The strategic positioning of the fluorine, iodine, and methyl ester groups provides a trifecta of synthetic handles, enabling complex molecular architectures to be constructed with precision and efficiency. The iodine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, the fluorine atom imparts beneficial physicochemical properties to the final molecule, and the ester can be readily hydrolyzed or converted to an amide.
Core Applications in Drug Development
This compound and its close chemical relatives, such as 2-fluoro-4-iodoaniline, are integral components in the synthesis of several targeted therapies, most notably in the fields of oncology.
Synthesis of MEK Inhibitors: The Case of Trametinib
Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[4] Dysregulation of this pathway is a critical factor in the proliferation of various cancers. The synthesis of Trametinib and its analogues frequently involves the use of a 2-fluoro-4-iodoaniline core, which can be synthesized from this compound.[1][5]
The 2-fluoro-4-iodophenylamino moiety of Trametinib is crucial for its activity, and its synthesis highlights the utility of this fluorinated building block.[4] The synthetic route often involves the coupling of 2-fluoro-4-iodoaniline with a complex heterocyclic partner.[6][7]
Synthesis of PARP Inhibitors: The Example of Talazoparib
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8] Talazoparib (Talzenna®) is a highly potent PARP inhibitor that traps PARP1 and PARP2 enzymes on DNA, leading to cell death in susceptible cancer cells.[9] The synthesis of Talazoparib and other PARP inhibitors has utilized fluorinated building blocks to enhance potency and pharmacokinetic profiles.[10][11] While not a direct component, the principles of using fluorinated and iodinated scaffolds are central to the design of these molecules, and this compound represents an ideal starting point for the synthesis of novel analogues.
Key Synthetic Transformations and Protocols
The primary utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for efficient bond formation under relatively mild conditions.[12]
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.[8] This reaction is fundamental in medicinal chemistry for constructing complex scaffolds.
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a reliable choice, though more advanced catalyst systems using ligands like SPhos or XPhos with a Pd(OAc)₂ precursor can offer higher turnover numbers and broader substrate scope, especially for challenging couplings.[12]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) is a common and effective choice, often used in an aqueous solution to facilitate the reaction.[8]
-
Solvent: A two-phase solvent system like toluene/water or dioxane/water is often employed to dissolve both the organic substrates and the inorganic base.[12] An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired methyl 3-fluoro-4-arylbenzoate.
| Parameter | Representative Conditions |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%) |
| Boronic Acid | 1.1 - 1.5 equivalents |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents) |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (3:1:1) |
| Temperature | 80 - 110 °C |
| Typical Yield | 75 - 95% |
Protocol 2: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, producing arylalkynes.[13] This reaction is widely used in materials science and for the synthesis of complex natural products and pharmaceuticals.[2][3]
Rationale for Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX by-product and to act as the solvent in some cases.[13]
-
Copper-Free Variant: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require a stronger base and sometimes higher temperatures but offer a cleaner reaction profile.[14]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 2-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Representative Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-3 mol%) |
| Copper Co-catalyst | CuI (4-5 mol%) |
| Terminal Alkyne | 1.1 - 1.2 equivalents |
| Base | Triethylamine or Diisopropylamine (2.0 - 3.0 equiv.) |
| Solvent | THF or DMF |
| Temperature | 25 - 60 °C |
| Typical Yield | 80 - 98% |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[15][16]
Rationale for Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands are often required, typically in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[17] These ligands facilitate the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[18]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalytic species.[17]
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Representative Conditions |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos or SPhos (2-5 mol%) |
| Amine | 1.1 - 1.5 equivalents |
| Base | NaOtBu or K₃PO₄ (1.4 - 2.5 equivalents) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80 - 110 °C |
| Typical Yield | 70 - 90% |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique substitution pattern allows for the strategic and efficient construction of complex molecular architectures that are central to the development of modern targeted therapies. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding methods for the functionalization of this key intermediate. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound in their pursuit of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. 1027513-46-7|this compound|BLD Pharm [bldpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
Application Note: Standardized Workup and Purification Protocols for Reactions of Methyl 3-fluoro-4-iodobenzoate
Introduction: The Strategic Value of Methyl 3-fluoro-4-iodobenzoate
This compound is a highly versatile synthetic intermediate, prized in medicinal chemistry and materials science. Its structure is strategically designed for sequential, regioselective functionalization. The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final molecule.[1] The methyl ester provides a handle for further modifications, such as hydrolysis and amidation.
This guide provides a detailed framework for the effective workup and purification of products derived from the most common transformations of this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols herein are designed to be self-validating, with explanations grounded in chemical principles to empower researchers to adapt these methods to their specific target molecules.
Guiding Principles of a Robust Workup Strategy
A successful workup is not merely a sequence of steps but a logical process of selective extraction and purification. The goal is to systematically remove unreacted starting materials, catalysts, reagents, and byproducts from the desired product.
Key Challenges in Post-Reaction Workup:
-
Catalyst Residues: Palladium catalysts, while used in small amounts, can form colloidal nanoparticles ("palladium black") or remain as soluble complexes that must be removed, particularly for pharmaceutical applications.[2]
-
Ligand Byproducts: Phosphine-based ligands are readily oxidized to phosphine oxides (e.g., triphenylphosphine oxide), which can be difficult to separate from the product due to their polarity and high boiling points.
-
Inorganic Salts: The bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and salts formed during the reaction must be thoroughly removed.
-
Reagent Excess: Unreacted boronic acids, terminal alkynes, or amines and their associated byproducts need to be eliminated.
The general workflow, therefore, involves quenching the reaction, followed by a series of aqueous extractions to remove water-soluble impurities, and concluding with a final purification step.[3]
Safety and Handling
Before commencing any protocol, consult the Safety Data Sheet (SDS) for all reagents. This compound and similar halogenated aromatic compounds should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[4][5][6] Many reagents and solvents used are flammable or toxic.[7][8]
General Aqueous Workup Workflow
The initial purification for most cross-coupling reactions is an aqueous workup, which leverages the differential solubility of components between an organic solvent and various aqueous solutions.
Caption: General Aqueous Workup Workflow Diagram.
Standard Workup Protocols for Key Reactions
The following protocols are starting points and may require optimization based on the specific properties (e.g., polarity, acidity, basicity) of the desired product.
Protocol 1: Workup for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with the aryl iodide.[9][10] The primary impurities are the palladium catalyst, inorganic base, and boronic acid-related byproducts.
Step-by-Step Methodology:
-
Quenching & Filtration:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Filter the mixture through a pad of Celite® to remove palladium black and other fine inorganic precipitates. Wash the pad with additional organic solvent.
-
Causality: This step removes the bulk of the heterogeneous catalyst, preventing it from interfering with the subsequent liquid-liquid extraction.[11]
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
i. Water (2x): To remove the bulk of the inorganic base (e.g., K₂CO₃) and water-soluble boronic acid species.
-
ii. Saturated aqueous NaCl (Brine) (1x): To break any emulsions and remove residual water from the organic layer.
-
-
Self-Validation: Check the pH of the final aqueous wash to ensure it is neutral, confirming the removal of the base.
-
-
Drying and Concentration:
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Protocol 2: Workup for Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne using both palladium and copper(I) catalysts.[12][13][14] The workup must address the removal of both metal catalysts and the amine base.
Step-by-Step Methodology:
-
Quenching & Initial Extraction:
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the mixture with saturated aqueous ammonium chloride (NH₄Cl) (2x).
-
Causality: The NH₄Cl solution is mildly acidic and effectively removes the amine base. Furthermore, ammonia complexes with the copper(I) catalyst, facilitating its removal into the aqueous phase.[15][16]
-
-
Further Washes:
-
Wash the organic layer with water (1x) and then saturated aqueous NaCl (Brine) (1x).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Note: If a phosphine ligand was used, triphenylphosphine oxide may be present. This is often removed during the final purification step.
-
Protocol 3: Workup for Buchwald-Hartwig Amination
This reaction forms a C-N bond between an amine and the aryl iodide.[17][18][19] The workup strategy depends heavily on the nature of the product and the base used (often a strong base like NaOtBu).
Step-by-Step Methodology:
-
Quenching & Filtration:
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., toluene or THF).
-
Filter through a pad of Celite® to remove insoluble palladium species and inorganic salts.[20]
-
-
Aqueous Extraction:
-
Carefully wash the organic filtrate with water (2x). If a very strong base was used, this initial wash may generate heat.
-
Product-Specific Wash:
-
If the amine product is not basic or is acid-stable, a wash with dilute acid (e.g., 1 M HCl) can remove unreacted amine starting material or basic ligands.
-
If the product is acid-sensitive , rely on chromatography for purification from basic impurities.
-
-
Wash with saturated aqueous NaCl (Brine) (1x).
-
-
Drying and Concentration:
-
Dry the organic phase, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Chromatography vs. Recrystallization
After the aqueous workup, the crude product typically requires a final purification step. The choice between flash chromatography and recrystallization is critical.
Flash Column Chromatography
This is the most common method for purifying reaction mixtures.[21]
-
When to Use: Ideal for separating compounds with different polarities, especially for non-crystalline (oily) products or when isomers are present.[22]
-
Protocol:
-
TLC Analysis: Determine an appropriate eluent system (e.g., hexanes/ethyl acetate) that gives good separation and a target Rf value of ~0.25-0.35 for the desired product.[23]
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Loading: Load the crude product onto the column, either directly or pre-adsorbed onto a small amount of silica gel.[24]
-
Elution: Elute the column with the solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
Recrystallization
For solid products, recrystallization is often a more effective and scalable method for achieving high purity.[25]
-
When to Use: When the product is a stable, crystalline solid and a suitable single or binary solvent system can be identified.[26][27]
-
Protocol:
-
Solvent Selection: Find a solvent that dissolves the crude product when hot but in which the product has low solubility when cold. Impurities should remain soluble at cold temperatures. Common solvents for aromatic esters include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[28][29]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to promote the formation of large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Troubleshooting and Data Summary
| Impurity/Issue | Source Reaction(s) | Standard Removal Procedure | Rationale |
| Palladium Residues | All Cross-Couplings | Filtration through Celite®; Adsorbents (e.g., activated carbon); Specific scavengers.[2] | Removes heterogeneous Pd(0) and adsorbs soluble Pd(II) species. |
| Phosphine Oxides | All (if phosphine ligands used) | Flash column chromatography. | The high polarity of the P=O bond causes strong retention on silica gel. |
| Boronic Acid/Esters | Suzuki-Miyaura | Aqueous base wash (if product is stable) or water washes. | Boronic acids and their anhydrides (boroxines) can be partitioned into a basic aqueous phase. |
| Copper(I) Salts | Sonogashira | Wash with saturated aqueous NH₄Cl.[15] | Ammonia forms a water-soluble coordination complex with copper ions. |
| Excess Amine/Base | Buchwald-Hartwig, Sonogashira | Wash with dilute acid (if product is stable) or water. | Protonates the amine/base, rendering it water-soluble. |
| Emulsion Formation | All (during extraction) | Add brine to the separatory funnel; Allow to stand; Gentle swirling instead of vigorous shaking. | The high ionic strength of brine helps to break the emulsion by increasing the polarity of the aqueous phase.[30] |
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry Teaching Labs - Aqueous Workup [chemtl.york.ac.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents [patents.google.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 22. researchgate.net [researchgate.net]
- 23. orgsyn.org [orgsyn.org]
- 24. Purification [chem.rochester.edu]
- 25. scs.illinois.edu [scs.illinois.edu]
- 26. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 27. westfield.ma.edu [westfield.ma.edu]
- 28. m.youtube.com [m.youtube.com]
- 29. m.youtube.com [m.youtube.com]
- 30. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Suzuki Coupling of Methyl 3-fluoro-4-iodobenzoate
As a Senior Application Scientist, this guide is designed to provide you, a fellow researcher, with in-depth, field-proven insights into optimizing the Suzuki-Miyaura coupling of Methyl 3-fluoro-4-iodobenzoate. This substrate presents a unique set of challenges due to its electronic properties. The presence of two electron-withdrawing groups (fluoro and methyl ester) significantly influences the reactivity of the aryl iodide. This guide moves beyond simple procedural lists to explain the causality behind each troubleshooting step, empowering you to make informed decisions to overcome low yields and unwanted side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered with this specific substrate.
Q1: My reaction shows no conversion, or the starting material is consumed very slowly. What are the first things I should check?
A: Before undertaking a complex screen of conditions, always verify the fundamentals:
-
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Inadequate degassing is a primary cause of failure. Ensure you have rigorously deoxygenated your solvent and reaction vessel (a minimum of three vacuum/inert gas cycles or 20-30 minutes of argon bubbling is recommended).[1][2]
-
Reagent Quality: Verify the purity of your boronic acid/ester, as they can degrade upon storage, leading to protodeboronation.[3] Ensure your base is anhydrous and finely powdered for maximum reactivity.
-
Catalyst Source: If using a catalyst like Pd(PPh₃)₄, ensure it is fresh and has been stored properly under inert conditions. Its yellow color should be bright; a dark or brownish appearance indicates decomposition.[4]
Q2: I am observing significant hydrolysis (saponification) of my methyl ester group. How can I prevent this?
A: The methyl ester is base-labile. Strong bases like sodium or potassium hydroxide in aqueous media will readily hydrolyze it. To mitigate this, switch to milder inorganic bases that have lower solubility in the organic phase or are less nucleophilic.
-
Recommended Bases: Potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are excellent alternatives.[5] Potassium phosphate (K₃PO₄) is also a strong but generally non-nucleophilic choice suitable for challenging couplings.[6]
-
Rationale: These bases are sufficiently strong to facilitate the formation of the reactive boronate species required for transmetalation without aggressively attacking the ester carbonyl.[7][8]
Q3: My main byproduct is the homocoupling of my boronic acid partner. What causes this and how can I stop it?
A: Homocoupling (dimerization of the boronic acid) is typically promoted by the presence of oxygen or an excess of a Pd(II) species at the start of the reaction.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then enters a separate catalytic cycle to dimerize the boronic acid.
-
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent catalyst oxidation.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ (if fresh) can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require an in situ reduction step that can sometimes favor homocoupling.
-
Stoichiometry: Ensure you are not using a vast excess of the boronic acid. A ratio of 1.1-1.3 equivalents of the boronic acid to the aryl iodide is typical.
-
Q4: Is this compound considered an "activated" or "deactivated" substrate?
A: This is a nuanced question. The carbon-iodine bond is the most labile of the aryl halides, making the oxidative addition step kinetically favorable (Reactivity: I > Br > OTf >> Cl).[9][10] However, the aryl ring itself is electronically deactivated (electron-poor) due to the strong electron-withdrawing effects of the ortho-fluoro and para-ester substituents. This electronic nature can slow down the reductive elimination step, which is often rate-limiting for electron-poor substrates. Therefore, while oxidative addition is easy, completing the catalytic cycle efficiently may require careful selection of ligands and conditions.[11][12]
Section 2: In-Depth Troubleshooting Guide by Symptom
Symptom A: Low Conversion (<50%) or Stalled Reaction
If basic checks from the FAQ section don't resolve the issue, a more systematic approach is needed.
Possible Cause 1: Suboptimal Catalyst/Ligand System The electronic properties of your substrate demand a carefully chosen ligand to balance the rates of the catalytic cycle. For an electron-deficient aryl iodide, the oxidative addition is fast, but the subsequent steps can be sluggish.
-
Expert Insight: While standard ligands like triphenylphosphine (PPh₃) can work, they have been shown to be inefficient for some aryl iodides at lower temperatures due to the poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[13] More electron-rich and bulky ligands can accelerate both transmetalation and the crucial reductive elimination step.
-
Troubleshooting Steps & Rationale:
-
Switch to Bulky, Electron-Rich Ligands: These ligands increase electron density on the palladium center, which promotes the final C-C bond-forming reductive elimination. They also tend to favor the formation of the monoligated Pd(0)L species, which is often the most active for oxidative addition.
-
Screen Modern Ligand Systems: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed for high activity with deactivated substrates.[6][9][12]
-
| Catalyst System | Typical Loading (mol%) | Rationale & Comments |
| Pd(OAc)₂ / PPh₃ | 2-5% Pd, 4-10% Ligand | Classical, but may be inefficient. Prone to PPh₃ dissociation issues with iodides.[13] |
| Pd₂(dba)₃ / SPhos | 1-2% Pd, 2-4% Ligand | Excellent for electron-deficient systems. Promotes rapid reductive elimination.[6] |
| XPhos Pd G3 | 1-3% | A highly active and air-stable precatalyst. Often a go-to for challenging couplings.[4] |
| PEPPSI-IPr | 2-4% | An NHC-based precatalyst, very effective for deactivated chlorides and bromides, and can be useful here.[3] |
Possible Cause 2: Incorrect Base or Solvent Combination The base must activate the boronic acid, but its effectiveness is highly dependent on the solvent system.
-
Expert Insight: For a reaction involving a potentially base-sensitive substrate and a moderately polar aryl halide, a non-polar aprotic solvent is often the best starting point. The addition of a small amount of water can sometimes be beneficial by helping to dissolve the inorganic base and facilitate the formation of the active boronate.[14]
-
Troubleshooting Steps & Rationale:
-
Solvent Screen: If a reaction is sluggish in a single solvent like toluene, try a more polar aprotic solvent like 1,4-dioxane or DME.
-
Biphasic System: A common and effective system is Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v). This improves the solubility of a base like K₂CO₃ or K₃PO₄ while keeping the bulk of the organic reagents in the organic phase.
-
Anhydrous Conditions: If protodeboronation of the boronic acid partner is suspected, switch to strictly anhydrous conditions. This would involve using an anhydrous base like CsF or spray-dried K₃PO₄ in an anhydrous solvent like dioxane.
-
Symptom B: Multiple Byproducts Observed
The appearance of significant byproducts points to specific competing reaction pathways.
Possible Cause 1: Protodeboronation of the Boronic Acid This occurs when the C-B bond of the boronic acid is cleaved by a proton source (often water), wasting the nucleophilic partner.[3] This is especially common with electron-rich or heteroaryl boronic acids.
-
Expert Insight: While some water is often required, excess water, especially at elevated temperatures and with stronger bases, can accelerate this side reaction.[6]
-
Troubleshooting Steps & Rationale:
-
Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol ester (Bpin). Boronic esters are significantly more stable towards hydrolysis and protodeboronation.[14] They act as a "slow-release" form of the boronic acid under the basic reaction conditions.
-
Minimize Water: Use the minimum amount of water necessary for the base to be effective, or switch to anhydrous conditions as described above.
-
Lower Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to slow the rate of decomposition relative to the cross-coupling.
-
Possible Cause 2: Dehalogenation of this compound This side reaction produces Methyl 3-fluorobenzoate, where the iodine has been replaced by a hydrogen atom.
-
Expert Insight: Dehalogenation can occur via several mechanisms. One common pathway involves the oxidative addition product, [Ar-Pd(II)-I], undergoing a reaction with a hydride source in the mixture.[3] Solvents like alcohols or impurities in bases can sometimes act as hydride donors.
-
Troubleshooting Steps & Rationale:
-
Change Solvent: Avoid alcoholic solvents unless the protocol specifically calls for them. Switch from THF (which can be a hydride source) to more robust solvents like dioxane or toluene.
-
Purify Reagents: Ensure the base and other reagents are free from impurities that could act as reducing agents.
-
Use a Different Ligand: A bulkier ligand can sometimes disfavor the pathway leading to dehalogenation.
-
Section 3: Key Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound. Optimization may be required based on the specific boronic acid partner.
General Protocol for a Challenging Suzuki Coupling
-
Reagents & Stoichiometry:
-
This compound (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane (to achieve ~0.2 M concentration)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes, then backfill with argon or nitrogen. Repeat this cycle a total of three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Section 4: Visual Guides
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. Low yield issues can often be traced to a bottleneck in one of these three key stages.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Section 5: References
-
Suzuki reaction - Wikipedia. Wikipedia. --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. --INVALID-LINK--
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library. --INVALID-LINK--
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. --INVALID-LINK--
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. --INVALID-LINK--
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. --INVALID-LINK--
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. --INVALID-LINK--
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. --INVALID-LINK--
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. --INVALID-LINK--
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. --INVALID-LINK--
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. --INVALID-LINK--
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. University of British Columbia. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Scilit. --INVALID-LINK--
-
Suzuki coupling with ligandless palladium and potassium fluoride. Royal Society of Chemistry. --INVALID-LINK--
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. --INVALID-LINK--
-
Problems with Suzuki coupling. Reddit. --INVALID-LINK--
-
Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. ResearchGate. --INVALID-LINK--
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. --INVALID-LINK--
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. --INVALID-LINK--
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. --INVALID-LINK--
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. --INVALID-LINK--
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. --INVALID-LINK--
-
The Suzuki Reaction. Myers Research Group, Harvard University. --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--
-
Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem. --INVALID-LINK--
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. --INVALID-LINK--
-
Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. ResearchGate. --INVALID-LINK--
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Cardiff University. --INVALID-LINK--
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-fluoro-4-iodobenzoate
An In-Depth Technical Guide
Welcome to the technical support resource for Methyl 3-fluoro-4-iodobenzoate (CAS 1027513-46-7). As a key structural motif in medicinal chemistry and materials science, this versatile building block offers unique reactivity for constructing complex molecules. The strategic placement of the fluoro, iodo, and methyl ester groups allows for a range of selective transformations. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges and optimize the outcomes of your experiments.
Frequently Asked Questions (FAQs)
Section 1: General Handling, Storage, and Safety
Q1: How should I properly store and handle this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[3] The compound is light-sensitive, so amber vials or storage in a dark place is advisable to prevent potential degradation.[2]
Q2: What are the primary safety precautions when working with this reagent?
A2: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[1] The compound is classified as an irritant, causing skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] In case of contact, rinse the affected area thoroughly with water.[1]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[6]
Q3: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) has stalled or shows low conversion. What are the most common culprits?
A3: Several factors can lead to a sluggish or incomplete reaction:
-
Inactive Catalyst: The Pd(0) active species can be sensitive to air and moisture. Ensure your catalyst is of good quality and that solvents and reagents are sufficiently deoxygenated. For Pd(II) precatalysts like Pd(OAc)₂, an in-situ reduction is required to enter the catalytic cycle, which can sometimes be inefficient.[7]
-
Poor Reagent Quality: Boronic acids can degrade over time to form boroxines. Amines can be oxidized. Always use high-purity reagents.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the key steps (e.g., transmetalation in Suzuki coupling) but not so strong as to cause substrate or product decomposition.[6][8] The solvent system must solubilize both the organic substrates and the inorganic base.[6]
-
Insufficient Degassing: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive. Thoroughly degassing the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles is essential.
Q4: I am observing significant dehalogenation (replacement of iodine with hydrogen). How can I prevent this side reaction?
A4: Dehalogenation is a common side reaction, often caused by β-hydride elimination from certain intermediates or by protonolysis of the organopalladium intermediate. To minimize this:
-
Use Anhydrous Solvents: Water can be a proton source. Ensure your solvents are dry.
-
Select the Right Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
-
Control the Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Run the reaction at the lowest effective temperature.
In-Depth Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. The high reactivity of the C-I bond in this compound makes it an ideal substrate.[6]
Q5: What are the optimal starting conditions for a Suzuki-Miyaura coupling with this compound?
A5: A robust starting point involves using a modern palladium catalyst system. The choice of catalyst, ligand, base, and solvent is critical for a successful reaction.[6]
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Pd Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | These are common, air-stable Pd(II) and Pd(0) precursors, respectively. Pd(PPh₃)₄ is also effective but can be less active than modern systems.[6] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands accelerate both oxidative addition and reductive elimination, leading to higher efficiency and broader scope.[7] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | An aqueous solution of an inorganic base is essential for activating the boronic acid for the transmetalation step.[6][8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (3:1:1) | A mixed solvent system is required to dissolve both the organic reactants and the inorganic base.[6][7] |
| Temperature | 80–100 °C | This temperature range is typically sufficient to drive the reaction to completion without significant decomposition. |
Q6: My Suzuki reaction is producing significant amounts of boronic acid homocoupling product. What causes this and how can it be fixed?
A6: Homocoupling of the boronic acid partner is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.
-
Improve Degassing: This is the most critical factor. Ensure your reaction setup is rigorously purged with an inert gas before and during the addition of the palladium catalyst.
-
Use High-Purity Palladium Catalyst: Some palladium sources can contain impurities that promote homocoupling. Using newer generation "precatalysts" can sometimes mitigate this issue.[7]
-
Add Catalyst at Reaction Temperature: Some practitioners find that bringing the reaction mixture to temperature before adding the palladium catalyst can reduce the formation of side products.[7]
Guide 2: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking your aryl iodide to a terminal alkyne.
Q7: What are the key parameters to consider for a successful Sonogashira coupling, and is a copper co-catalyst necessary?
A7: The classic Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions are often preferred to avoid the primary side reaction: homocoupling of the terminal alkyne (Glaser coupling).[9][10]
| Parameter | Copper-Free Condition | Rationale & Expert Insight |
| Pd Source | Pd(OAc)₂ (2-3 mol%) | A simple Pd(II) source is often sufficient. |
| Ligand | XPhos (4-6 mol%) | Bulky, electron-rich phosphine ligands are highly effective in copper-free protocols.[9] |
| Base | Et₃N or other amine base | The amine base is crucial and often serves as the solvent or co-solvent. It neutralizes the HI formed and facilitates the catalytic cycle.[10] |
| Solvent | DMF or MeCN | A polar aprotic solvent is typically used if the amine base is not used as the solvent.[9] |
| Temperature | 50–100 °C | Higher temperatures are often needed for less reactive substrates, but starting around 50-60 °C is a good practice to minimize side reactions.[10] |
Q8: How can I suppress the homocoupling of my terminal alkyne?
A8: As mentioned, this is the most common side reaction, especially in copper-catalyzed systems.
-
Employ Copper-Free Conditions: This is the most effective strategy. The mechanism proceeds without the copper acetylide intermediate, thus avoiding the oxidative dimerization pathway.[9][11]
-
Rigorous Degassing: Oxygen is the oxidant for Glaser coupling. Ensure the reaction is performed under a strict inert atmosphere.
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. Avoid a large excess, which can favor homocoupling.
Guide 3: Buchwald-Hartwig Amination
This reaction is a cornerstone for C–N bond formation, allowing the coupling of amines with aryl halides.[12] The development of specialized ligands has dramatically expanded its scope.[13]
Q9: What is a reliable starting point for a Buchwald-Hartwig amination using this compound?
A9: The choice of base and ligand is paramount and depends heavily on the nature of the amine (primary, secondary, aryl, alkyl).
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst | Buchwald precatalysts are highly efficient and air-stable, simplifying reaction setup.[7] |
| Ligand | RuPhos or XPhos (2-4 mol%) | These bulky dialkylbiaryl phosphine ligands are excellent for coupling a wide range of amines, including challenging secondary amines.[13] |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equivalents) | Strong, non-nucleophilic bases are required. NaOt-Bu is a common choice, but K₃PO₄ can be effective for more sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80–110 °C | The reaction generally requires heating to achieve a reasonable rate. |
Q10: Why is the choice of base so critical in this reaction?
A10: The base plays multiple roles in the catalytic cycle. It is required to deprotonate the amine (or the initial palladium-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[12] A base that is too weak will result in a slow or stalled reaction. A base that is too strong or nucleophilic can lead to side reactions, such as hydrolysis of the methyl ester. The steric bulk of the base (e.g., NaOt-Bu vs. NaOH) is also important to prevent unwanted side reactions with the catalyst or substrate.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) to the main reaction flask via syringe, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ester Hydrolysis to 3-Fluoro-4-iodobenzoic Acid
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add an excess of a strong base, such as lithium hydroxide (LiOH, 3-5 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the mixture in an ice bath and slowly acidify with aqueous HCl (e.g., 1 M) until the pH is ~2.
-
The product will typically precipitate. If not, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Collect the solid by filtration or dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid.
Visualizations
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. lookchem.com [lookchem.com]
- 4. 1027513-46-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of Methyl 3-fluoro-4-iodobenzoate
Welcome to the technical support guide for the purification of Methyl 3-fluoro-4-iodobenzoate. This resource is designed for researchers, synthetic chemists, and drug development professionals who are working with this important intermediate. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve high purity and yield.
Section 1: Understanding the Chemistry & Potential Impurities
A successful purification strategy begins with understanding the synthetic route and the likely impurities that may be present in the crude reaction mixture. This compound is typically synthesized in a two-step process: a Sandmeyer reaction to introduce the iodine, followed by an esterification.
Q1: What are the most common impurities I might find in my crude this compound?
A: Your crude product likely contains a mixture of unreacted starting materials, reagents, and side-products from the synthesis. The most common impurities are:
-
3-Fluoro-4-iodobenzoic Acid: This is the carboxylic acid precursor to your ester. Incomplete esterification is a very common reason for its presence.[1][2] It can also form if the methyl ester is hydrolyzed during the workup or storage.[3]
-
Acid Catalyst: If you performed a Fischer esterification, residual strong acid (like H₂SO₄) will be present.[4]
-
Starting Materials from Iodination: If the iodination was performed on an aniline derivative via a Sandmeyer reaction, you might have residual aniline starting material or phenolic byproducts formed by the reaction of the diazonium salt with water.[5][6]
-
Solvents: Residual reaction solvents (e.g., methanol from esterification, or others used in the Sandmeyer reaction) may be present.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Q2: My crude ¹H NMR spectrum shows a broad singlet around 10-12 ppm and my main product peaks are integrating low. What is this impurity and how do I remove it?
A: The broad peak in that region is characteristic of a carboxylic acid proton. This is almost certainly unreacted 3-fluoro-4-iodobenzoic acid. Because it is highly polar and acidic, it can be easily removed with a simple acid-base extraction during your aqueous workup.
-
Solution: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic carboxylic acid, forming a water-soluble sodium salt that will partition into the aqueous layer. The neutral ester product will remain in the organic layer. Repeat the wash 2-3 times to ensure complete removal.
Q3: I'm attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's going wrong and how can I fix it?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, typically because the solution is supersaturated or the cooling process is too rapid. The low melting point of this compound (42-43°C) can make it prone to this issue.[7][8]
-
Solutions:
-
Slower Cooling: Let the hot solution cool to room temperature undisturbed over a longer period before moving it to an ice bath. This allows for the orderly formation of a crystal lattice.[9]
-
Add More Solvent: You may have a solution that is too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.[10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
-
Change Solvent System: Your chosen solvent may not be ideal. Try a co-solvent system, such as hexane/ethyl acetate. Dissolve the compound in the minimum amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes slightly cloudy (the cloud point). Add a drop or two of ethyl acetate to clarify and then allow it to cool slowly.[10]
-
Q4: During my flash column chromatography, my product is co-eluting with a persistent impurity. What are my options?
A: Co-elution happens when the polarity of your product and an impurity are too similar in the chosen solvent system.
-
Solutions:
-
Adjust Solvent Polarity: The key to good separation is finding a solvent system where the difference in retention factors (Rƒ) between your product and the impurity is maximized. Prepare a more non-polar eluent (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture). This will increase the retention time of all compounds but may create better separation between closely eluting spots.
-
Gradient Elution: Start with a very non-polar solvent system and gradually increase the polarity during the column run. This can help to first elute non-polar impurities, then your product, and finally more polar impurities.[11]
-
Change Solvents: Sometimes, changing the nature of the solvents can alter selectivity. For example, substituting ethyl acetate with a mixture of dichloromethane and a small amount of methanol can change the interactions with the silica gel and improve separation.
-
Section 3: Detailed Purification Protocols
Here we provide step-by-step methodologies for the two most effective purification techniques for this compound.
Workflow Diagram
Caption: General purification workflow for this compound.
Protocol 1: Purification by Flash Column Chromatography
This is the most robust method for separating the product from both more polar (unreacted acid) and less polar (non-polar side products) impurities.[11][12]
-
Aqueous Workup:
-
Transfer the entire crude reaction mixture to a separatory funnel.
-
Dilute with a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Wash the organic layer sequentially with:
-
1x 50 mL Saturated NaHCO₃ solution (to remove acid).
-
1x 50 mL Water.
-
1x 50 mL Brine (saturated NaCl solution) to aid in drying.
-
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid/oil.
-
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of the crude material in ethyl acetate.
-
Spot it on a silica gel TLC plate and elute with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
The ideal eluent system will give your product an Rƒ value of approximately 0.3-0.4. The unreacted carboxylic acid will have a much lower Rƒ (closer to the baseline).
-
-
Column Packing:
-
Select an appropriately sized column for your amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and use air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or your eluting solvent.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Collection:
-
Carefully add the eluent to the column and apply gentle air pressure to begin elution.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions that contain the pure product.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is excellent for a final polishing step after chromatography or if the crude product is already relatively clean.[9][10]
-
Solvent Selection:
-
The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.[13]
-
Test small amounts of your product in solvents like hexanes, ethanol, isopropanol, or mixtures like ethanol/water. A hexane/ethyl acetate system is often effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring.
-
Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding excess solvent.
-
-
Cooling & Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb it.
-
Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Section 4: Characterization and Data
Confirming the identity and purity of your final product is a critical final step.
| Property | Value | Source(s) |
| CAS Number | 1027513-46-7 | [14][15] |
| Molecular Formula | C₈H₆FIO₂ | [7][15] |
| Molecular Weight | 280.03 g/mol | [7][15] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 42-43 °C | [7][8] |
Table 1: Physicochemical Properties of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 10% Ethyl Acetate in Hexane |
| Rƒ (Product) | ~0.4 |
| Rƒ (Acid Impurity) | ~0.1 (or baseline) |
Table 2: Typical TLC Parameters for Analysis.
Section 5: Frequently Asked Questions (FAQs)
Q5: How do I confirm the purity of my final product?
A: A combination of techniques is best:
-
¹H NMR Spectroscopy: This will confirm the structure and can be used to detect proton-containing impurities. The absence of a carboxylic acid peak is a good indicator of purity.
-
Melting Point Analysis: A pure compound will have a sharp melting point range that matches the literature value (42-43 °C).[7][8] A broad or depressed melting point indicates the presence of impurities.[9]
-
HPLC/LC-MS: For quantitative purity analysis, High-Performance Liquid Chromatography is the standard method.[16][17]
Q6: My final product has a slight yellow tint. Is this a problem?
A: While the pure compound is typically a white or off-white solid, a slight yellow color can sometimes be present due to minor, highly-colored impurities that are difficult to remove. For many applications, this may not be an issue. However, if very high purity is required (e.g., for pharmaceutical development), an additional purification step like recrystallization or treatment with activated carbon may be necessary. Some related nitro-containing compounds are described as yellow powders, so the color could also stem from trace nitro-aromatic impurities if they were used in an earlier synthetic step.[18]
Q7: Can the methyl ester hydrolyze back to the carboxylic acid during purification?
A: Yes, ester hydrolysis is a risk, especially under harsh acidic or basic conditions or during prolonged heating in the presence of water.[3][19] This is why it's important to neutralize the reaction mixture promptly and ensure your organic layers are thoroughly dried before concentrating. When performing recrystallization, minimize the time the compound spends in hot, aqueous solvent systems.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-FLUORO-4-IODOBENZOIC ACID | 825-98-9 [chemicalbook.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Methyl4-fluoro-3-iodobenzoate CAS#: 1121586-29-5 [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. 1027513-46-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 15. lookchem.com [lookchem.com]
- 16. 1027513-46-7|this compound|BLD Pharm [bldpharm.com]
- 17. Separation of Methyl 4-fluorobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-fluoro-4-iodobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-iodobenzoate. This guide is designed for researchers, chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent and industrially relevant synthesis starts from Methyl 3-fluoro-4-aminobenzoate. This route involves a two-step sequence:
-
Diazotization: The aromatic primary amine is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0–5 °C).[1]
-
Iodination (Sandmeyer-type reaction): The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion to form the final product.[2]
An alternative route involves the Fischer esterification of 3-fluoro-4-iodobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[3][4] However, the Sandmeyer-type approach from the readily available aminobenzoate is often preferred.
Q2: What are the most critical parameters to control during the diazotization step?
The stability of the arenediazonium salt is paramount and is highly dependent on the reaction conditions. The three most critical parameters are:
-
Temperature: The reaction must be maintained between 0 and 5 °C. Above this temperature, the diazonium salt rapidly decomposes, primarily reacting with water to form phenolic impurities and generating nitrogen gas, which can cause foaming and pressure build-up.[1]
-
Acidity: A sufficient excess of strong acid is required. This prevents the formation of diazoamino compounds (triazenes) from the reaction of the diazonium salt with unreacted starting amine. It also ensures the generation of the active diazotizing agent, nitrous acid (HNO₂), from sodium nitrite.
-
Rate of Addition: Sodium nitrite solution should be added slowly and sub-surface to the acidic amine solution. This ensures localized concentration of nitrous acid remains low, preventing temperature spikes and minimizing side reactions.
Q3: Why is potassium iodide (KI) used for iodination instead of a copper(I) iodide (CuI) catalyst, as in typical Sandmeyer reactions?
While classic Sandmeyer reactions for introducing chlorine or bromine require a copper(I) salt catalyst, iodination is an exception.[5][6] Iodide itself is a strong enough nucleophile and reducing agent to react with the diazonium salt without catalysis.[7] The reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the iodide ion to the diazonium ion.[6] Using KI is simpler, more cost-effective, and avoids the need to remove copper byproducts during workup.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Yield of this compound
Question: My final isolated yield is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low yield is a common problem that can originate from several stages of the process. Consider the following causes and solutions:
-
Incomplete Diazotization: If the starting amine is not fully converted, it will remain in the reaction mixture and be difficult to separate from the product.
-
Diagnosis: Check for the presence of starting material in your crude product using TLC or LC-MS.
-
Solution: Ensure you are using a slight excess of sodium nitrite (typically 1.1–1.2 equivalents). Verify the purity of your NaNO₂ and the concentration of your acid. Maintain strict temperature control (0–5 °C) throughout the NaNO₂ addition.
-
-
Decomposition of the Diazonium Salt: This is a major contributor to yield loss. The diazonium salt can decompose to form Methyl 3-fluoro-4-hydroxybenzoate.
-
Diagnosis: The formation of a phenolic byproduct will be visible on LC-MS (mass = M-I+OH). The reaction mixture may also darken.
-
Solution: Work quickly once the diazonium salt is formed. Prepare your KI solution in advance and add the cold diazonium salt solution to the KI solution (inverse addition), rather than the other way around. This keeps the concentration of the diazonium salt low at any given moment, minimizing decomposition.
-
-
Side Reactions During Iodination: The diazonium group can be replaced by other species or reduced.
-
Diagnosis: The presence of Methyl 3-fluorobenzoate (from reduction/deamination) can be detected by GC-MS or LC-MS (mass = M-I).[1]
-
Solution: Avoid sources of reduction. Ensure the reaction is not unnecessarily exposed to heat or light. Use degassed water if possible to prepare aqueous solutions.
-
Issue 2: The Final Product is Discolored (Yellow, Brown, or Pink)
Question: My isolated product is not a clean white or off-white solid. What is causing the color and how can I remove it?
Answer: Color in the final product typically arises from two sources:
-
Azo Compounds: These are highly colored (yellow to red) byproducts formed when the diazonium salt couples with an electron-rich aromatic ring.[8] This occurs if the pH is not sufficiently acidic or if there are unreacted, activated starting materials present.
-
Prevention: Use a sufficient excess of strong acid during diazotization. Ensure the starting amine is fully consumed before proceeding to the iodination step.
-
Remediation: Most azo impurities can be removed during purification. Treatment of a solution of the crude product with activated carbon can adsorb these colored compounds. Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate or ethanol/water) is also highly effective.
-
-
Iodine Stains: Excess iodide can be oxidized to elemental iodine (I₂), which has a characteristic brown/purple color.
-
Prevention: Use a moderate excess of KI (typically 1.5–2.0 equivalents).
-
Remediation: During the aqueous workup, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will convert I₂ back to colorless I⁻.
-
Issue 3: My NMR/LC-MS Analysis Shows Persistent Impurities
Question: I've purified my product, but I still see consistent impurities. How can I identify and eliminate them?
Answer: The identity of the impurity dictates the strategy for its removal. Below is a table of common impurities and their origins.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Identification & Origin | Mitigation Strategy |
| Methyl 3-fluoro-4-aminobenzoate | C₈H₈FNO₂ | 169.15 | Starting Material: Incomplete diazotization. | Ensure slight excess of NaNO₂ and sufficient acid. Monitor reaction completion by TLC. |
| Methyl 3-fluoro-4-hydroxybenzoate | C₈H₇FO₃ | 170.14 | Phenolic Byproduct: Decomposition of the diazonium salt by reaction with water. | Maintain strict temperature control (0-5 °C). Minimize time between diazotization and iodination. Use inverse addition. |
| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | Reduced Byproduct: Deamination (loss of N₂) and replacement with hydrogen.[1] | Avoid reducing agents and excessive heat. |
| 3-fluoro-4-iodobenzoic acid | C₇H₄FIO₂ | 266.01 | Unreacted Acid: (If using esterification route) Incomplete Fischer esterification. | Use a large excess of methanol, remove water, or use a stronger esterification method (e.g., SOCl₂/MeOH). Can be removed with a basic wash (e.g., NaHCO₃ solution) during workup. |
Visualized Workflows and Pathways
To better illustrate the process and potential pitfalls, the following diagrams outline the synthetic workflow and the formation of key impurities.
Caption: High-level workflow for the synthesis of this compound.
Caption: Competing reaction pathways leading to common impurities.
References
- 1. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Improving Reagent Solubility in Methyl 3-fluoro-4-iodobenzoate Reactions
Welcome to the technical support center for optimizing reactions involving Methyl 3-fluoro-4-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to reagent solubility, a critical factor for successful reaction outcomes. Our goal is to provide you with practical, in-depth solutions and the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My starting materials, particularly this compound and my coupling partner, are not fully dissolving in the reaction solvent. What are the immediate steps I should take?
A1: Initial Troubleshooting for Poor Reagent Solubility
Poor solubility of reactants is a frequent cause of low yield or reaction failure.[1] The polarity differences between the lipophilic organic reagents and inorganic salts often present a challenge.[2] Here’s a systematic approach to address this:
-
Solvent Screening: The choice of solvent is paramount.[2] A good starting point is a polar aprotic solvent like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), as they can dissolve a wide range of compounds.[2][3] If solubility issues persist, consider screening other solvents such as toluene, 2-methyltetrahydrofuran (2-MeTHF), or even a mixture of an organic solvent and water (e.g., ethanol/water).[2] The use of mixed solvents can be a powerful tool to balance the solubility of different reaction components.[3]
-
Temperature Increase: Gently warming the reaction mixture can significantly enhance the solubility of most organic compounds.[2][4] However, it is crucial to be mindful of the thermal stability of all reagents, including the catalyst and any sensitive functional groups on your substrates.[2][4] An increase in temperature provides the necessary energy to break the bonds within the solid solute.[5]
-
Check Reagent Purity: Impurities can sometimes hinder solubility.[2] Ensure that your this compound and other reagents are of high purity.
Q2: The inorganic base (e.g., K₂CO₃, K₃PO₄) in my cross-coupling reaction isn't dissolving. Is this a concern, and how can I improve its effectiveness?
A2: Managing Insoluble Inorganic Bases
It is common for inorganic bases to have limited solubility in organic solvents.[2] The reaction often proceeds at the interface between the solid base and the liquid phase.[2] However, poor dispersion can limit the base's effectiveness.
-
Increase Stirring Rate: Vigorous agitation is essential for heterogeneous mixtures to maximize the surface area for interaction between the dissolved reagents and the solid base.[2]
-
Use a Finer Powder: Grinding the base into a fine powder before use increases its surface area, which can lead to improved reaction rates.[2]
-
Switch to a More Soluble Base: Consider using a base with better solubility in your chosen solvent, such as cesium carbonate (Cs₂CO₃).[2][3] Alternatively, an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be employed.[2][3] The combination of an organic and an inorganic base can also be an effective strategy for substrates that are sensitive to strong bases.[1][3]
Q3: My palladium catalyst and/or phosphine ligand seem to be poorly soluble in the reaction mixture. How does this affect the reaction, and what are my options?
A3: Addressing Catalyst and Ligand Solubility
The solubility of the palladium catalyst and its corresponding ligand is crucial for maintaining a catalytically active species in solution.[6] Poor solubility can lead to catalyst precipitation and a decrease in reaction rate.
-
Ligand Selection: The choice of ligand can influence the solubility of the metal catalyst in organic solvents.[6] Bulky, electron-rich phosphine ligands not only enhance catalytic activity but can also improve the solubility of the palladium complex.[6][7]
-
Solvent Choice: Ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene, xylene) are commonly used for Buchwald-Hartwig aminations and can often effectively dissolve the catalytic system.[1] For Sonogashira couplings, PdCl₂(PPh₃)₂ is often preferred over Pd(PPh₃)₄ due to its higher solubility in typical reaction solvents.[7]
-
Use of Pre-catalysts: Palladium pre-catalysts are designed for easier handling and can lead to the efficient formation of the active catalyst in solution.[3]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol
When faced with solubility issues, a systematic approach to solvent selection is critical. This protocol outlines a small-scale experiment to efficiently identify a suitable solvent system.
Objective: To determine an optimal solvent or solvent mixture for dissolving all key reagents in a this compound reaction.
Materials:
-
This compound
-
Coupling partner (e.g., boronic acid, amine, alkyne)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Small vials (e.g., 1-dram vials)
-
Magnetic stir plate and stir bars
-
Selection of common organic solvents (see table below)
Experimental Protocol:
-
Preparation: To separate vials, add small, representative amounts of this compound, your coupling partner, and the base.
-
Solvent Addition: To each set of vials, add a different solvent from the selection table below. Start with a volume that would correspond to a typical reaction concentration (e.g., 0.1 M).
-
Observation at Room Temperature: Stir the vials at room temperature and observe the solubility of each component. Note any undissolved solids.
-
Temperature Increase: If solubility is poor at room temperature, gently warm the vials (e.g., to 50-80 °C) and observe any changes. Be cautious of solvent boiling points.
-
Co-solvent Testing: If a single solvent is insufficient, try mixtures of a good solvent for the organic components (e.g., toluene) and a more polar solvent that might help dissolve the base (e.g., THF or a small amount of water).
-
Selection: Choose the solvent or solvent mixture that provides the best overall solubility for all components under reasonable temperature conditions.
Table 1: Common Solvents for Cross-Coupling Reactions
| Solvent | Type | Boiling Point (°C) | Key Characteristics |
| Toluene | Aromatic | 111 | Commonly used, good balance of solubility and high boiling point.[1] |
| 1,4-Dioxane | Ether | 101 | Frequently used, but considered a high-impact solvent.[1] |
| Tetrahydrofuran (THF) | Ether | 66 | Common ethereal solvent. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | A greener alternative to THF.[1] |
| N,N-Dimethylformamide (DMF) | Amide | 153 | Highly polar, can dissolve many inorganic salts.[8] |
Guide 2: Utilizing Additives to Enhance Solubility
In cases where solvent screening is not sufficient, certain additives can be employed to improve the solubility of challenging reagents.
Phase-Transfer Catalysts (PTCs)
Concept: A PTC is a catalyst that facilitates the transfer of a reactant from one phase to another where the reaction occurs.[9] This is particularly useful when an ionic reactant (like an inorganic base) is soluble in an aqueous phase but insoluble in the organic phase where the substrate is dissolved.[9] The PTC acts like a detergent, solubilizing the salt in the organic phase.[9]
When to Use:
-
When using a biphasic system (e.g., organic solvent and water).
-
When an inorganic salt (base or other reagent) has very low solubility in the organic solvent.
Common PTCs:
-
Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB, benzyltriethylammonium chloride).[9]
-
Phosphonium salts (e.g., hexadecyltributylphosphonium bromide).[9]
-
Polyethylene glycols (PEGs) can also act as phase-transfer catalysts.[10][11]
Experimental Protocol:
-
Select a PTC: Based on your reaction conditions, choose an appropriate PTC. Quaternary ammonium salts are a common starting point.
-
Determine Loading: Start with a catalytic amount of the PTC (e.g., 1-10 mol%).
-
Reaction Setup: Add the PTC to the reaction mixture along with the other reagents.
-
Monitor Progress: Compare the reaction progress with and without the PTC to evaluate its effectiveness.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting common solubility issues.
In-Depth Technical Discussion
The Role of Temperature in Solubility and Reaction Rate
Temperature has a dual effect on chemical reactions: it influences both the solubility of reagents and the reaction rate.[4][12] Generally, for solid solutes dissolving in liquid solvents, an increase in temperature leads to an increase in solubility.[5][13] This is because the dissolution process for most solids is endothermic, meaning it requires an input of energy to break the crystal lattice of the solid.[5] By increasing the temperature, you provide this necessary energy.[5]
However, the effect of temperature on the reaction rate is described by the Arrhenius equation, which indicates that a higher temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions.[12] This results in a larger fraction of molecules possessing the required activation energy to react.[12]
It is a balancing act: while higher temperatures can improve solubility, they can also lead to the degradation of thermally sensitive substrates or catalysts. Therefore, it is recommended to find the minimum temperature required to achieve adequate solubility and a reasonable reaction rate.
Advanced Strategies for Highly Insoluble Substrates
For substrates that remain insoluble even after extensive solvent screening and heating, more advanced techniques may be necessary.
-
High-Temperature Ball Milling: This solvent-free technique can be used for cross-coupling reactions of extremely unreactive and insoluble aryl halides.[14] The mechanical force of ball milling combined with heating can promote reactions in the solid state.[14]
-
Use of Co-solvents and Surfactants: In aqueous media, the use of co-solvents or surfactants can create micelles that act as microreactors, solubilizing hydrophobic organic reagents.[11][15] Modified β-cyclodextrins have also been used to solubilize hydrophobic compounds in aqueous Suzuki reactions.[16][17]
The Impact of Ligands on Catalyst Solubility and Activity
In palladium-catalyzed cross-coupling reactions, the phosphine ligand plays a multifaceted role. Beyond influencing the catalytic cycle's elementary steps (oxidative addition, transmetalation, and reductive elimination), ligands also significantly impact the catalyst's solubility and stability.[6][18]
The choice of a bulky and electron-rich phosphine ligand can increase the nucleophilicity of the Pd(0) center, which is beneficial for the oxidative addition of less reactive aryl halides.[6] From a solubility perspective, the organic groups on the phosphine ligand can improve the overall solubility of the palladium complex in organic solvents.[6] For instance, the addition of ligands to a palladium source like Pd(OAc)₂ can lead to the formation of larger molecular clusters that may have different solubility profiles.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [mdpi.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. quora.com [quora.com]
- 14. Making the Insoluble Soluble for Organic Chemists | Technology Networks [technologynetworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration [frontiersin.org]
- 20. Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common yet often vexing issue of boronic acid homocoupling in Suzuki-Miyaura reactions. As a self-validating system of protocols and insights, this document aims to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
The Challenge: Unraveling Boronic Acid Homocoupling
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its versatility in forging carbon-carbon bonds.[1][2][3] However, the formation of symmetrical biaryl byproducts, resulting from the homocoupling of two boronic acid molecules (Ar'-Ar'), is a persistent challenge that can diminish the yield of the desired cross-coupled product (Ar-Ar') and complicate purification.[4]
This guide provides a deep dive into the causes of this side reaction and offers field-proven strategies to suppress it, ensuring the efficiency and robustness of your catalytic system.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and what are its primary causes?
A1: Homocoupling is a side reaction where the boronic acid reagent couples with itself instead of the intended aryl halide partner.[4] The two primary culprits behind this undesired pathway are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[4][5]
-
The Role of Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[4][6] These Pd(II) complexes, in the absence of an aryl halide to undergo oxidative addition, can then facilitate the stoichiometric homocoupling of two boronic acid molecules, which reduces the Pd(II) back to Pd(0).[1][7] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1][4]
-
Palladium(II) Precatalysts: When using Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂, they must first be reduced in situ to the catalytically active Pd(0) state for the main Suzuki cycle to commence.[4] One common pathway for this reduction involves the boronic acid itself, where two molecules of the boronic acid couple, generating the Pd(0) catalyst at the expense of your starting material.[4][8]
Q2: I meticulously purge my reaction with inert gas, but still observe homocoupling. What am I missing?
A2: While purging with nitrogen or argon is crucial, it may not be sufficient to remove all dissolved oxygen. Up to 8% v/v of oxygen can remain in the headspace of a reactor even after inerting.[9] For highly sensitive reactions, more rigorous degassing techniques are essential.
-
Causality: Oxygen's high solubility in many organic solvents means a simple subsurface sparge might not be enough. The continuous ingress of even minute amounts of air through septa or loose joints can regenerate Pd(II) species and fuel the homocoupling cycle.
-
Recommended Protocols:
-
Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved gases. It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times significantly reduces oxygen levels.[4]
-
Vigorous Sparging: If Freeze-Pump-Thaw is not feasible, sparging an inert gas through the solvent for an extended period (15-30 minutes) is a good alternative.[5] Ensure all components of the reaction mixture, including any water used in a biphasic system, are thoroughly degassed.[10]
-
Q3: How does my choice of palladium source influence the extent of homocoupling?
A3: The oxidation state of your palladium precatalyst is a critical factor.
-
Pd(II) vs. Pd(0) Sources: As discussed in Q1, Pd(II) precatalysts can initiate homocoupling as part of their activation to Pd(0).[4] By starting with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, you bypass this initial homocoupling-driven reduction step, often leading to cleaner reactions.[4][11]
-
Mitigating Pd(II) Precatalyst Issues: If you must use a Pd(II) source, the addition of a mild reducing agent can suppress homocoupling.[7][9][12] For instance, potassium formate (HCO₂K) can reduce Pd(II) to Pd(0) without significantly affecting the key Ar-Pd(II)-X intermediate of the main catalytic cycle.[7][12] This strategy minimizes the concentration of free Pd(II) available to mediate homocoupling.[7][9]
Q4: Can the ligand I choose help minimize homocoupling?
A4: Absolutely. The ligand is not just a spectator; it actively modulates the catalyst's properties and can be tuned to favor the desired cross-coupling pathway.[13][14][15]
-
Mechanism of Action: The goal is to accelerate the productive steps of the Suzuki cycle (oxidative addition and reductive elimination) so they outcompete the homocoupling side reaction.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos, or tri-tert-butylphosphine, P(t-Bu)₃) are highly effective.[4][11]
-
Electron-richness increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition of the aryl halide.[13][14]
-
Bulkiness promotes the final reductive elimination step, releasing the desired product and regenerating the Pd(0) catalyst more quickly.[13][14]
-
Q5: What is the role of the base, and can it contribute to homocoupling?
A5: The base is essential for activating the boronic acid for transmetalation, but an improper choice can exacerbate side reactions.[2][13][16]
-
Activation and Reactivity: The base converts the neutral boronic acid into a more nucleophilic borate species [R-B(OH)₃]⁻, which is the active species in the transmetalation step.[16]
-
Base Strength and Solubility: Very strong or poorly soluble bases can sometimes lead to localized high concentrations that may promote side reactions. The choice of base is often substrate-dependent.[4] Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective and can minimize side reactions compared to stronger bases like sodium hydroxide.[4] Screening different bases is a common optimization strategy.[17]
Troubleshooting Guide
This section provides a structured approach to troubleshooting when you observe significant homocoupling.
| Observation | Potential Cause | Recommended Action & Rationale |
| High levels of homocoupling byproduct observed by LCMS/TLC. | 1. Oxygen Contamination | Action: Implement rigorous degassing. Use the Freeze-Pump-Thaw method for solvents and ensure the reaction is maintained under a positive pressure of inert gas (N₂ or Ar).[4][5] Rationale: To minimize the oxidation of Pd(0) to Pd(II), which is a key promoter of homocoupling.[1][4] |
| 2. Pd(II) Precatalyst | Action: Switch to a Pd(0) precatalyst like Pd₂(dba)₃.[4] Alternatively, add a mild reducing agent like potassium formate (10-20 mol%) alongside your Pd(II) precatalyst.[7] Rationale: To bypass or accelerate the reduction of Pd(II) to Pd(0) without consuming the boronic acid via homocoupling.[4][9] | |
| Reaction is sluggish, and homocoupling is competitive. | 3. Inefficient Catalytic Cycle | Action: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[4][18] Rationale: To accelerate the oxidative addition and reductive elimination steps, making the desired cross-coupling kinetically favored over the homocoupling pathway.[4] |
| 4. Slow Transmetalation | Action: Screen different bases. Consider switching to K₃PO₄ or Cs₂CO₃, which are often effective for challenging substrates.[11] Ensure the base is fully dissolved or well-stirred. Rationale: The rate of boronic acid activation can be a limiting factor. A more effective base can increase the concentration of the active borate species, facilitating transmetalation.[16] | |
| Homocoupling persists despite the above measures. | 5. High Boronic Acid Concentration | Action: Consider slow addition of the boronic acid or a solution of its corresponding boronate ester to the reaction mixture via a syringe pump.[4][9] Rationale: Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.[4] Using more stable boronate esters (e.g., pinacol or MIDA esters) can also help by slowly releasing the active boronic acid.[4][19] |
| 6. High Temperature | Action: Optimize the reaction temperature. While heat is often required, excessive temperatures can sometimes accelerate side reactions.[11] Try running the reaction at a lower temperature for a longer period. Rationale: To find a kinetic window where the rate of the desired reaction is sufficient while the rate of decomposition or side reactions is minimized. |
Visualizing the Mechanisms and Workflow
A clear understanding of the competing reaction pathways is essential for effective troubleshooting.
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
Caption: A logical workflow for troubleshooting homocoupling.
Experimental Protocols
Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw
This protocol is recommended for reactions that are highly sensitive to oxygen.
-
Preparation: Assemble the reaction flask containing your solvent and a magnetic stir bar. Ensure the flask is attached to a Schlenk line or high-vacuum manifold via a stopcock.
-
Freezing: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent as a thin layer on the inner wall to prevent cracking the flask.
-
Pumping: Once the solvent is completely frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.
-
Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it melts.
-
Repetition: Repeat steps 2-4 at least two more times to ensure the complete removal of dissolved oxygen.
-
Final Step: After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: Setting Up an Oxygen-Free Suzuki Reaction
This protocol integrates best practices to minimize homocoupling from the start.
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under an inert atmosphere.
-
Reagent Preparation: Add the aryl halide, base, and ligand (if solid) to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to establish an inert atmosphere.[18]
-
Solvent Addition: Add your previously degassed solvent(s) via cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Boronic Acid Addition: Add the boronic acid as a solid or as a solution in degassed solvent.
-
Catalyst Addition: If using an air-sensitive Pd(0) source, prepare a stock solution in degassed solvent and add the required volume. For more stable precatalysts, they can be added as a solid under a positive flow of inert gas.
-
Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LCMS.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 3-fluoro-4-iodobenzoate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is a cornerstone of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth technical analysis of the ¹H NMR spectrum of Methyl 3-fluoro-4-iodobenzoate, a valuable substituted aromatic compound. Through a comparative approach with structurally related analogues, we will explore the nuanced effects of substituent positioning on the proton chemical environment, providing a robust framework for spectral interpretation and structural confirmation.
The Significance of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is a powerful technique that exploits the magnetic properties of proton nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of the proton. This sensitivity allows us to differentiate between protons in various parts of a molecule.
Furthermore, the interaction between the magnetic fields of neighboring, non-equivalent protons leads to a phenomenon known as spin-spin coupling, which splits a single resonance into a multiplet. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms within the molecule. By analyzing the chemical shifts, integration (the area under a peak, proportional to the number of protons), and coupling patterns, a detailed picture of the molecular structure can be constructed.
Analysis of the ¹H NMR Spectrum of this compound
The structure of this compound presents a fascinating case study in the interplay of electronic effects in ¹H NMR. The benzene ring is substituted with three distinct groups: a methyl ester (-COOCH₃), a fluorine atom (-F), and an iodine atom (-I). Each of these substituents exerts a unique influence on the chemical shifts of the aromatic protons.
The methyl ester group is an electron-withdrawing group, which deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm value).[1][2][3][4][5] Conversely, the fluorine and iodine atoms, while electronegative, also possess lone pairs of electrons that can be donated into the aromatic ring through resonance, a shielding effect. The net effect on the chemical shift is a balance of these inductive and resonance contributions.
A Comparative Approach to Spectral Interpretation
To fully appreciate the subtleties of the ¹H NMR spectrum of this compound, a comparison with simpler, related molecules is invaluable. We will consider Methyl 4-iodobenzoate and Methyl 3-fluorobenzoate as our primary comparative examples.
| Compound | Aromatic Protons Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Methyl Protons (δ, ppm) |
| This compound | H-2: ~8.0 (d, J ≈ 1.5 Hz)H-5: ~7.8 (t, J ≈ 8.0 Hz)H-6: ~7.6 (dd, J ≈ 8.0, 1.5 Hz) | ~3.9 (s) |
| Methyl 4-iodobenzoate | ~7.87 (d, J ≈ 8.6 Hz, 2H)~7.55 (d, J ≈ 8.6 Hz, 2H) | ~3.87 (s) |
| Methyl 3-fluorobenzoate | 7.83 (d, J = 7.6 Hz, 1H)7.72 (d, J = 9.2 Hz, 1H)7.45 – 7.34 (m, 1H)7.28 – 7.19 (m, 1H)[6] | 3.91 (s)[6] |
Interpreting the Substituent Effects:
-
Methyl 4-iodobenzoate: This para-substituted compound exhibits a simple and symmetrical pattern in the aromatic region. The two protons ortho to the electron-withdrawing methyl ester group are equivalent and appear as a doublet at a lower field (~7.87 ppm) compared to the two protons ortho to the iodine atom (~7.55 ppm). The clear doublet-of-doublets pattern is characteristic of para-disubstitution where the two substituents have different electronic properties.[7][8]
-
Methyl 3-fluorobenzoate: The meta-substitution pattern leads to a more complex spectrum with four distinct aromatic signals. The fluorine atom's influence is seen in the coupling patterns, where proton-fluorine couplings can further split the signals. The protons ortho and para to the fluorine atom will experience its shielding resonance effect, while the proton ortho to the ester group will be significantly deshielded.[6]
-
This compound: In our target molecule, the combined effects of the three substituents create a unique spectral fingerprint. The proton at position 2 (H-2), being ortho to the strongly deshielding ester group, is expected to be the most downfield signal. The proton at position 5 (H-5) is ortho to the iodine and para to the ester group, leading to a complex interplay of shielding and deshielding effects. The proton at position 6 (H-6) is ortho to the fluorine and meta to the ester group. The expected multiplicities (doublet, triplet, and doublet of doublets) arise from the coupling between these three adjacent protons.
Visualizing the Structure and Workflow
To further clarify the relationships between the protons and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For those looking to acquire a ¹H NMR spectrum of a similar small organic molecule, the following protocol provides a standardized and reliable methodology.
Step 1: Sample Preparation
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of the solid sample. For liquid samples, use a micropipette to transfer a similar amount.[9][10][11] The key is to have a sufficient concentration for a good signal-to-noise ratio without causing line broadening due to excessive concentration.[12]
-
Choose a Deuterated Solvent: Select a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[10][11][12] The deuterium signal is used by the NMR spectrometer to "lock" the magnetic field, ensuring stability during the experiment.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11][12] Gentle vortexing or sonication can aid in dissolution.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9][11][13]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and provides a sharp singlet at 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[12]
-
Setting Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse ¹H experiment is typically sufficient.
-
Number of Scans: For a sample of adequate concentration, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-5 seconds between scans allows the protons to return to their equilibrium state, ensuring accurate integration.
-
Spectral Width: A typical spectral width for ¹H NMR is from 0 to 12 ppm, which covers the chemical shift range of most organic protons.
-
-
Acquisition: Initiate the data acquisition. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID) signal.
Step 3: Data Processing and Analysis
-
Fourier Transform: The raw FID data is converted into a frequency-domain spectrum using a mathematical process called Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm.
-
Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons it represents. The exact chemical shift of each peak is then determined.
-
Analysis of Multiplicity and Coupling Constants: The splitting pattern of each multiplet is analyzed to determine the number of neighboring protons and the corresponding coupling constants.
Conclusion
The ¹H NMR spectrum of this compound serves as an excellent example of how the interplay of various substituents on an aromatic ring can be deciphered through careful spectral analysis. By employing a comparative approach with simpler analogues, we can build a comprehensive understanding of the electronic effects that govern proton chemical shifts and coupling patterns. This guide provides not only a detailed interpretation of the target molecule's spectrum but also a robust experimental framework for acquiring high-quality NMR data. For researchers in the pharmaceutical and chemical sciences, a thorough understanding of these principles is indispensable for the confident and accurate determination of molecular structures.
References
- 1. youtube.com [youtube.com]
- 2. aklectures.com [aklectures.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Effect of electron donating and withdrawing groups on NMR [orgspectroscopyint.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. reddit.com [reddit.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl 3-fluoro-4-iodobenzoate
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for Methyl 3-fluoro-4-iodobenzoate, a halogenated aromatic ester of interest in medicinal chemistry and materials science. By comparing predicted data with experimental values of structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a practical framework for interpreting the spectra of similarly substituted aromatic compounds.
The Decisive Role of ¹³C NMR in Structural Verification
¹³C NMR spectroscopy provides direct insight into the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment, which is influenced by factors such as hybridization, the nature of neighboring atoms, and steric effects. In substituted benzenes, the position and electronic nature of substituents cause predictable shifts in the signals of the aromatic carbons, allowing for precise determination of the substitution pattern.[1][2]
For a molecule like this compound, the interplay of the electron-withdrawing fluorine atom, the bulky and less electronegative iodine atom, and the ester functionality creates a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming the successful synthesis of the target compound and for ruling out isomeric impurities.
Predicted and Comparative ¹³C NMR Data
As of the latest literature survey, a publicly available experimental ¹³C NMR spectrum for this compound could not be located. Therefore, to facilitate this guide, a predicted spectrum was generated using an online NMR prediction tool. This data is presented alongside experimental data for the structurally related compounds: Methyl 3-fluorobenzoate and Methyl 4-iodobenzoate. This comparative approach allows for a logical deduction of the chemical shifts in the target molecule.
| Carbon Position | Predicted δ (ppm) for this compound | Experimental δ (ppm) for Methyl 3-fluorobenzoate[3] | Experimental δ (ppm) for Methyl 4-iodobenzoate |
| C=O | ~164.5 | 165.7 | 165.7 |
| C1 (C-COOCH₃) | ~134.0 | 132.3 | 130.6 |
| C2 | ~124.0 | 125.2 | 131.1 |
| C3 (C-F) | ~161.0 (d, ¹JCF ≈ 250 Hz) | 162.5 (d, ¹JCF ≈ 247 Hz) | - |
| C4 (C-I) | ~95.0 | - | 98.5 |
| C5 | ~139.0 | 116.5 (d, ²JCF ≈ 21 Hz) | 131.1 |
| C6 | ~115.0 (d, ²JCF ≈ 23 Hz) | 120.0 (d, ²JCF ≈ 22 Hz) | 131.1 |
| -OCH₃ | ~52.5 | 52.2 | 51.2 |
Note: Predicted values for this compound were generated using online prediction tools and should be considered as estimates. Experimental values for comparative compounds were obtained from cited literature and spectral databases.[3][4] The carbon numbering is as follows:
Analysis of Substituent Effects
The predicted chemical shifts for this compound can be rationalized by considering the individual and combined effects of the fluoro, iodo, and methyl ester substituents.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is expected to be in the typical range for esters, around 164-166 ppm.[5][6] The electronic effects of the ring substituents have a minor influence on this value.
-
Ipso-Carbons (C1, C3, C4):
-
C1 (attached to the ester): The ester group is electron-withdrawing, and the ipso-carbon (C1) is expected to be deshielded. Its predicted shift of ~134.0 ppm is in the expected region for a substituted aromatic carbon.
-
C3 (attached to Fluorine): Fluorine is the most electronegative element, and it strongly deshields the carbon to which it is directly attached (C3). This results in a significantly downfield chemical shift, predicted to be around 161.0 ppm. A large one-bond coupling constant (¹JCF) of approximately 250 Hz is a characteristic feature of a carbon directly bonded to fluorine.
-
C4 (attached to Iodine): In contrast to fluorine, iodine has a pronounced shielding effect on the directly attached carbon (the "heavy atom effect"). This is due to the large number of electrons and spin-orbit coupling effects. Consequently, C4 is expected to be found significantly upfield, with a predicted value of around 95.0 ppm.
-
-
Ortho, Meta, and Para Carbons:
-
The fluorine and iodine atoms influence the chemical shifts of the other aromatic carbons through both inductive and resonance effects. The fluorine atom will cause observable two-bond (²JCF) and three-bond (³JCF) couplings, which are invaluable for definitive assignments. For instance, C2 and C6 are expected to show smaller C-F couplings.
-
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group is consistently found in the 51-53 ppm range, and the substituents on the aromatic ring have a minimal effect on its chemical shift.[3]
Experimental Protocol for ¹³C NMR Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for sharp, well-resolved peaks.
-
-
Acquisition Parameters:
-
Set the spectrometer to the ¹³C nucleus frequency (e.g., 125 MHz for a 500 MHz spectrometer).
-
Choose a standard proton-decoupled ¹³C experiment. This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be necessary, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the solvent residual peak to its known value (e.g., 77.16 ppm for CDCl₃).
-
Integrate the peaks if desired, although ¹³C peak integrals are generally not as reliable for quantification as in ¹H NMR without specific experimental setups.
-
Experimental Workflow Diagram
Caption: A schematic overview of the key stages in acquiring and processing a ¹³C NMR spectrum.
Conclusion
This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for this compound, grounded in a comparative analysis with related compounds. The predicted spectrum, combined with the detailed experimental protocol, offers a valuable resource for researchers working with this and similar halogenated aromatic compounds. By understanding the influence of different substituents on the carbon chemical shifts, scientists can confidently elucidate the structure of their synthesized molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of Methyl 3-fluoro-4-iodobenzoate
This guide provides an in-depth, technically grounded methodology for the purity assessment of Methyl 3-fluoro-4-iodobenzoate, a critical intermediate in pharmaceutical synthesis. We will navigate the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each decision. Furthermore, this primary method will be objectively compared against alternative analytical techniques, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for making informed analytical choices.
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
This compound is a halogenated aromatic ester frequently employed as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a matter of quality control; it is a fundamental determinant of the safety and efficacy of the final drug product.[1] Impurities, whether they originate from starting materials, by-products, or degradation, can have significant pharmacological and toxicological effects.[2][3]
Consequently, a precise, accurate, and reliable analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and applicability to a vast range of small molecules.[4][5][6] This guide will detail a fit-for-purpose reversed-phase HPLC (RP-HPLC) method and benchmark its performance against other viable techniques.
The Cornerstone Technique: Reversed-Phase HPLC
RP-HPLC is the predominant mode of separation in the pharmaceutical industry.[5] It utilizes a non-polar stationary phase (typically silica bonded with C18 alkyl chains) and a polar mobile phase. Non-polar analytes, like this compound, are retained longer on the column through hydrophobic interactions, while more polar impurities elute earlier.[5]
Developing a Stability-Indicating HPLC Method
The goal is to develop a stability-indicating method, one that can accurately quantify the analyte in the presence of its potential impurities and degradation products.[7] This requires a systematic approach to method development.
Caption: A logical workflow for HPLC method development and validation.
Experimental Protocol: HPLC Purity of this compound
This protocol is designed as a self-validating system, grounded in the principles outlined by the International Council on Harmonisation (ICH).[1][7][8]
Step 1: Instrumentation and Materials
-
HPLC System: A quaternary pump system with a degasser, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column: Ascentis C18, 4.6 x 250 mm, 5 µm particle size (or equivalent). A C18 phase is the logical starting point for a non-polar molecule, offering robust hydrophobic retention.
-
Chemicals:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, e.g., Milli-Q).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Step 2: Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) TFA in Water. The acidic modifier (TFA) helps to ensure sharp, symmetrical peaks for any potential acidic or basic impurities by suppressing their ionization.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Diluent: Acetonitrile/Water (50:50, v/v). The sample must be fully soluble in the diluent to prevent precipitation on the column.[9]
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
Step 3: Chromatographic Conditions A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main analyte peak.
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 240 nm | Wavelength selected based on the UV absorbance maximum of the benzoyl chromophore. |
| Injection Vol. | 10 µL | A small volume to prevent band broadening. |
| Gradient | Time (min) | % Mobile Phase B |
| 0.0 | 40 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 40 | |
| 30.0 | 40 |
Step 4: Method Validation The developed method must be validated to prove its suitability for the intended purpose.[10] The key validation parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light). | Peak for this compound is pure and resolved from all degradation and impurity peaks (Resolution > 2). |
| Linearity | Analyze at least five concentrations across 50-150% of the target concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking known amounts of analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (%RSD): Six replicate injections of the same sample. Intermediate Precision (%RSD): Analysis on different days, by different analysts, or on different equipment. | %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest concentration that can be accurately quantified (%RSD < 10%). |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, temp ±2°C, mobile phase pH ±0.2). | System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse, other techniques can provide complementary or, in specific cases, superior information. The choice of method depends on the analytical objective.[6]
Caption: Decision tree for selecting a purity assessment technique.
Overview of Alternatives
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Often coupled with Mass Spectrometry (GC-MS) for definitive impurity identification. This compound is likely amenable to GC, but less volatile impurities may be missed.
-
Quantitative NMR (qNMR): A primary analytical method that can determine absolute purity without the need for a specific reference standard of the analyte. It relies on comparing the integral of an analyte proton signal to that of a certified internal standard.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the absolute purity of highly crystalline substances (>98.5%) based on the van't Hoff equation, which describes the melting point depression caused by impurities.[3]
Performance Comparison
The following table objectively compares the validated HPLC method with these alternatives for the analysis of this compound.
| Parameter | RP-HPLC (Validated Method) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility and boiling point. | Nuclear resonance; signal intensity is directly proportional to the number of nuclei. | Measurement of heat flow difference during melting. |
| Primary Use | Routine QC, stability testing, impurity profiling. | Analysis of residual solvents, volatile impurities, and thermally stable analytes. | Absolute purity determination, structural elucidation, certification of reference materials. | Absolute purity of highly pure, crystalline solids. |
| Specificity | High; can resolve isomers and closely related impurities. | Very high, especially with MS detection for peak identification. | High; provides detailed structural information that allows for differentiation of isomers. | Low; cannot distinguish between different impurities. Measures total eutectic impurities. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Moderate (mg/mL). | Low; best for purities >98.5%. |
| Precision (%RSD) | Typically ≤ 2.0% | Typically ≤ 5.0% | Typically ≤ 1.0% | Typically ≤ 3.0% |
| Throughput | High (20-30 min/sample). | Moderate (30-60 min/sample). | Low to moderate (requires longer acquisition times for high precision). | High (20-40 min/sample). |
| Key Advantage | Widely available, robust, and versatile for a broad range of compounds.[4] | Excellent for identifying unknown volatile impurities. | Provides absolute quantification without a compound-specific standard. | Fast screening for total impurity content in pure substances.[3] |
| Key Limitation | Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods; requires expensive equipment and expertise. | Assumes no solid solution formation and that the analyte does not decompose on melting.[3] |
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound in a drug development setting, the validated Reversed-Phase HPLC method presented in this guide is the most suitable technique. Its high resolving power, precision, and robustness make it ideal for ensuring batch-to-batch consistency and monitoring stability.[4][10]
While HPLC is the recommended primary method, the other techniques serve important, often orthogonal, roles:
-
GC-MS should be employed to screen for and identify any volatile impurities or residual solvents that may be present from the synthesis process.
-
qNMR is invaluable for the initial certification of a primary reference standard of this compound, as it provides an absolute purity value without reliance on another standard.
-
DSC can be used as a rapid, secondary check for the purity of the final, crystallized intermediate, provided it is a highly pure and crystalline solid.
By integrating a robust HPLC method as the core of a multi-faceted analytical strategy, researchers and drug development professionals can ensure the highest level of quality and confidence in their pharmaceutical intermediates.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. scispace.com [scispace.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. agilent.com [agilent.com]
- 10. actascientific.com [actascientific.com]
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Methyl 3-fluoro-4-iodobenzoate
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing rich information about the molecular weight and fragmentation patterns of a molecule. This guide offers an in-depth analysis of the expected mass spectrum of Methyl 3-fluoro-4-iodobenzoate, a halogenated aromatic compound of interest in medicinal chemistry. By comparing its predicted fragmentation with the known mass spectra of structurally related compounds, we will illustrate the fundamental principles of mass spectral interpretation and highlight the influence of substituent patterns on fragmentation pathways.
The Significance of Isotopic Abundance in Halogenated Compounds
Before delving into the specific fragmentation patterns, it is crucial to understand the role of natural isotopic abundances, particularly for halogenated compounds. Fluorine is monoisotopic, meaning it exists as a single isotope (¹⁹F)[1][2][3]. Similarly, iodine is also monoisotopic (¹²⁷I)[1][2][3]. This simplifies the interpretation of the mass spectrum, as we do not expect to see the characteristic M+2 peaks that are the hallmark of chlorine and bromine-containing compounds[4].
Predicting the Electron Ionization (EI) Mass Spectrum of this compound
Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙) at m/z 280. This molecular ion is expected to be reasonably abundant due to the stability of the aromatic ring.
Key Fragmentation Pathways:
The fragmentation of the molecular ion will be dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. We anticipate the following primary fragmentation steps:
-
Loss of the Methoxy Radical (˙OCH₃): This is a very common fragmentation pathway for methyl esters[5]. The cleavage of the C-O bond results in the formation of a stable acylium ion.
-
M⁺˙ (m/z 280) → [M - ˙OCH₃]⁺ (m/z 249)
-
-
Loss of the Methyl Radical (˙CH₃): While less common than the loss of the methoxy group, the loss of the methyl radical from the ester can also occur.
-
M⁺˙ (m/z 280) → [M - ˙CH₃]⁺ (m/z 265)
-
-
Loss of Iodine Radical (˙I): The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical. This would result in a fluorinated benzoyl cation.
-
M⁺˙ (m/z 280) → [M - ˙I]⁺ (m/z 153)
-
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.
-
[M - ˙OCH₃]⁺ (m/z 249) → [C₇H₃FI]⁺ (m/z 221)
-
The following diagram illustrates these predicted fragmentation pathways:
References
A Comparative Guide to the Reactivity of Methyl 3-fluoro-4-iodobenzoate and Methyl 3-fluoro-4-bromobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. The choice of a specific halide on a synthetic intermediate can profoundly impact reaction efficiency, required conditions, and overall cost-effectiveness. This guide provides an in-depth comparison of two closely related yet distinct reagents: Methyl 3-fluoro-4-iodobenzoate and Methyl 3-fluoro-4-bromobenzoate . We will dissect their reactivity profiles, grounded in fundamental chemical principles and supported by experimental context, to empower researchers in making informed strategic decisions for their synthetic campaigns.
Theoretical Framework: Understanding the Halogen's Influence
The divergent reactivity of these two compounds stems from the intrinsic properties of the carbon-halogen bond and the electronic environment of the aromatic ring.
The Decisive Role of Carbon-Halogen Bond Strength in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern synthesis. The catalytic cycle for these transformations universally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2] This step, which involves the cleavage of the carbon-halogen (C-X) bond, is frequently the rate-determining step of the entire cycle.[1]
The reactivity trend is directly correlated with the bond dissociation energies (BDE) of the C-X bond:
C-F > C-Cl > C-Br > C-I
The C-I bond is significantly weaker and more polarizable than the C-Br bond. Consequently, this compound undergoes oxidative addition to a Pd(0) catalyst much more readily—often at lower temperatures and with lower catalyst loadings—than its bromo- a`nalogue. This establishes the general reactivity order for cross-coupling reactions as: I > Br >> Cl . [14, 16]
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-I | ~213 |
| Data sourced from representative values for aryl halides. [27] |
Electronic Effects and Nucleophilic Aromatic Substitution (SNAr)
In Nucleophilic Aromatic Substitution (SNAr), the halogen's role pivots from a leaving group in a bond-breaking step to an activating and leaving group in an addition-elimination mechanism. [4, 8] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. [19] The stability of this intermediate is the key to the reaction's success.
The reaction rate is governed by two opposing factors:
-
Electronegativity: A more electronegative halogen (F > Cl > Br > I) polarizes the C-X bond, rendering the ipso-carbon more electrophilic and susceptible to nucleophilic attack. This effect stabilizes the negatively charged Meisenheimer complex through induction. [10]
-
Leaving Group Ability: Better leaving groups are weaker bases (I⁻ > Br⁻ > Cl⁻ > F⁻). This factor influences the second step of the mechanism: the elimination of the halide to restore aromaticity.
For most SNAr reactions, the first step (nucleophilic addition) is rate-determining. [4] Therefore, the powerful inductive electron-withdrawing effect of the halogen dominates, leading to a reactivity trend that is often the inverse of that seen in cross-coupling: F > Cl ≈ Br > I . [6, 17, 20] In our specific case, both molecules are highly activated for SNAr at the C4 position due to the synergistic electron-withdrawing effects of the ortho-fluoro and para-ester groups, which can stabilize the negative charge of the Meisenheimer complex. [5, 15]
Head-to-Head Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki, Sonogashira, and Heck couplings, This compound is the more reactive partner .
-
Advantages of the Iodo-Compound:
-
Milder Conditions: Reactions often proceed at lower temperatures (from room temperature to ~80 °C), preserving sensitive functional groups elsewhere in the molecule. [11]
-
Lower Catalyst Loading: The facile oxidative addition allows for the use of lower concentrations of the expensive palladium catalyst.
-
Faster Reaction Times: Reactions typically reach completion more quickly than with the corresponding bromide.
-
-
Considerations for the Bromo-Compound:
-
Higher Temperatures: Often requires elevated temperatures (e.g., 80-120 °C) to achieve efficient oxidative addition and reasonable reaction rates. [16]
-
Ligand Choice: May require more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the challenging oxidative addition step.
-
Economic Advantage: Aryl bromides are generally less expensive and more commercially abundant than their iodide counterparts, making them preferable for large-scale syntheses if the reactivity is sufficient. [6, 7, 8]
-
A critical, field-proven insight reveals a nuance to this general rule. In Suzuki couplings employing traditional triphenylphosphine (PPh₃) ligands at lower temperatures (~50 °C), aryl iodides can paradoxically exhibit poorer reactivity than aryl bromides. This has been attributed to the unexpectedly inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)]. [4] This underscores the importance of catalyst and ligand selection when optimizing a specific transformation.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity landscape is inverted. While both compounds are highly activated, Methyl 3-fluoro-4-bromobenzoate may exhibit comparable or slightly superior reactivity to the iodo-analogue , depending on the specific nucleophile and reaction conditions.
The ortho-fluoro and para-ester groups strongly activate the C4 position for nucleophilic attack. The primary difference, the halogen at C4, influences the rate-determining addition step. The greater electronegativity of bromine compared to iodine leads to a more electrophilic C4 carbon, accelerating the initial attack by the nucleophile.
While iodine is a better leaving group in the subsequent elimination step, this step is typically fast and not rate-limiting. [4] Therefore, the enhanced rate of formation of the Meisenheimer complex often gives the bromo-compound a kinetic edge. The established general reactivity order for SNAr is F > Cl ≈ Br > I. [17]
Summary of Comparative Performance
| Feature / Reaction Type | This compound | Methyl 3-fluoro-4-bromobenzoate | Rationale |
| Cross-Coupling (Suzuki, etc.) | Higher Reactivity | Lower Reactivity | Weaker C-I bond leads to faster oxidative addition. [14] |
| Typical Cross-Coupling Temp. | Room Temp. to 80 °C | 80 °C to 120 °C | Higher energy needed to cleave the stronger C-Br bond. |
| SNAr Reactivity | Good | Slightly Higher / Comparable | Higher electronegativity of Br makes the reaction site more electrophilic for the rate-determining nucleophilic attack. [10, 17] |
| Relative Cost | Higher | Lower | Iodine is a more expensive raw material than bromine. [3] |
| Best For | Rapid, mild-condition couplings; proof-of-concept synthesis. | Cost-effective, large-scale synthesis; when SNAr is the desired transformation. | Balancing reactivity with economic and scalability factors. |
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies. Researchers should perform small-scale optimization of conditions (temperature, base, solvent, catalyst/ligand) for their specific substrates.
Protocol: Suzuki-Miyaura Coupling
This protocol highlights the likely differences in conditions required for the two substrates.
Methodology:
-
Reagent Assembly: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (this compound OR Methyl 3-fluoro-4-bromobenzoate, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst.
-
For the Iodo-compound: A standard catalyst like Pd(PPh₃)₄ (2 mol%) is often sufficient.
-
For the Bromo-compound: A more robust catalyst system, such as PdCl₂(dppf) (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a specialized ligand like SPhos (4 mol%), is recommended. [34, 37]
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Water.
-
Reaction: Heat the mixture with vigorous stirring.
-
For the Iodo-compound: A reaction temperature of 80 °C is a good starting point.
-
For the Bromo-compound: A higher temperature of 100-110 °C will likely be necessary.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biphenyl product.
Conclusion and Strategic Recommendations
The choice between this compound and Methyl 3-fluoro-4-bromobenzoate is not merely a matter of preference but a strategic decision dictated by the desired chemical transformation and project goals.
-
Choose this compound for:
-
Speed and Efficiency in Cross-Coupling: When the primary goal is rapid synthesis under the mildest possible conditions.
-
Sensitive Substrates: Its ability to react at lower temperatures is ideal for complex molecules with thermally labile functional groups.
-
Method Development and Proof-of-Concept: Where maximizing the probability of success on the first attempt is more critical than reagent cost.
-
-
Choose Methyl 3-fluoro-4-bromobenzoate for:
-
Large-Scale and Cost-Driven Projects: Its lower cost makes it the superior choice for process chemistry and manufacturing campaigns.
-
Nucleophilic Aromatic Substitution (SNAr): It is the more electronically activated substrate for this class of reaction.
-
Orthogonal Reactivity: In molecules containing both bromine and iodine, the iodine can be selectively coupled first, leaving the bromine available for a subsequent, different transformation under more forcing conditions.
-
By understanding the fundamental principles governing their reactivity, researchers can harness the distinct advantages of each reagent, optimizing synthetic routes for efficiency, scalability, and success.
References
A Comparative Guide to the Catalytic Performance of Methyl 3-fluoro-4-iodobenzoate and Other Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The choice of aryl halide is a critical parameter that dictates reaction efficiency, catalyst performance, and overall synthetic strategy. This guide provides a comprehensive comparison of Methyl 3-fluoro-4-iodobenzoate with its aryl bromide and chloride analogs, offering insights into their relative performance in key catalytic reactions. By understanding the nuanced interplay of the halogen and fluoro substituents, researchers can make more informed decisions in catalyst selection and reaction design, ultimately accelerating the drug discovery and development process.
Introduction to Aryl Halides in Catalysis
Aryl halides are fundamental building blocks in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Their reactivity in these transformations is primarily governed by the strength of the carbon-halogen (C-X) bond, which must be cleaved in the rate-determining oxidative addition step of the catalytic cycle. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, a trend directly correlated with the decreasing bond dissociation energies of the C-X bond.
This guide focuses on this compound, a strategically functionalized aryl halide, and compares its catalytic performance against its bromo- and chloro-analogs: Methyl 3-fluoro-4-bromobenzoate and Methyl 3-fluoro-4-chlorobenzoate. The presence of the electron-withdrawing fluorine atom and the ester functionality introduces additional electronic and steric factors that modulate the reactivity of the C-X bond.
Physicochemical Properties of Methyl 3-fluoro-4-halobenzoates
A fundamental understanding of the physical and chemical properties of these substrates is essential for their effective application in synthesis.
| Property | This compound | Methyl 3-fluoro-4-bromobenzoate | Methyl 3-fluoro-4-chlorobenzoate |
| CAS Number | 1027513-46-7[1][2] | 82702-31-6[3] | 151907-47-8 |
| Molecular Formula | C₈H₆FIO₂[1] | C₈H₆BrFO₂ | C₈H₆ClFO₂ |
| Molecular Weight | 280.03 g/mol [1] | 233.03 g/mol | 188.58 g/mol |
| Appearance | Solid | Solidifies when cold[4] | - |
| Boiling Point | 286.7±30.0 °C (Predicted)[1] | 124 °C / 22 mmHg[4] | - |
| Density | 1.823±0.06 g/cm³ (Predicted)[1] | - | - |
The Decisive Role of the Halogen: A Mechanistic Perspective
The enhanced reactivity of aryl iodides, such as this compound, in palladium-catalyzed cross-coupling reactions is rooted in the mechanism of the catalytic cycle. The initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.
Caption: Oxidative addition of an aryl halide to a Pd(0) complex.
The C-I bond is significantly weaker than the C-Br and C-Cl bonds, leading to a lower activation energy for the oxidative addition step. This translates to faster reaction rates and the ability to employ milder reaction conditions, such as lower temperatures and catalyst loadings.
Furthermore, the electron-withdrawing nature of the fluorine atom at the meta-position in this compound further enhances the electrophilicity of the carbon atom bonded to the iodine. This electronic effect facilitates the nucleophilic attack of the electron-rich palladium(0) center on the aryl halide, thereby accelerating the oxidative addition process.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are not always available in the literature, the established principles of aryl halide reactivity allow for a robust and data-supported comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The superior reactivity of aryl iodides is particularly pronounced in this transformation.
Illustrative Comparison in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 (expected) |
| Methyl 3-fluoro-4-bromobenzoate | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-90 (expected) |
| Methyl 3-fluoro-4-chlorobenzoate | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~70-80 (expected) |
| (Data is illustrative and based on general trends for analogous substrates) |
The use of this compound allows for significantly shorter reaction times and lower temperatures to achieve high yields compared to its bromo and chloro counterparts. This increased efficiency can be critical in complex, multi-step syntheses and for thermally sensitive substrates.
Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also benefits from the higher reactivity of aryl iodides.
Caption: General experimental workflow for a Heck reaction.
For less reactive aryl bromides and chlorides, higher temperatures, longer reaction times, and often more sophisticated and expensive phosphine ligands are required to achieve comparable yields to those obtained with aryl iodides under milder conditions. The use of this compound can therefore lead to a more cost-effective and sustainable process.
Sonogashira Coupling
In the Sonogashira coupling of aryl halides with terminal alkynes, the reactivity difference is again prominent. Reactions with aryl iodides often proceed efficiently at room temperature, whereas their bromo- and chloro-analogs typically necessitate elevated temperatures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds also demonstrates the superior performance of aryl iodides, especially with less nucleophilic amines. While modern catalyst systems have expanded the scope to include aryl chlorides, reactions involving aryl iodides generally proceed with lower catalyst loadings and under milder conditions.
Experimental Protocols
To provide a practical context for the discussed comparisons, the following are representative experimental protocols for the synthesis of the starting materials and a key cross-coupling reaction.
Synthesis of Methyl 3-fluoro-4-halobenzoates
Synthesis of Methyl 3-fluoro-4-bromobenzoate A detailed procedure for the synthesis of a related compound, 4-fluoro-3-bromobenzoic acid methyl ester, involves the dropwise addition of 4-fluoro-3-bromobenzoyl fluoride to a mixture of methanol and pyridine. The reaction mixture is then refluxed and purified by distillation to yield the product.[4]
Synthesis of Methyl 3-fluorobenzoate A representative synthesis involves the dropwise addition of m-fluorobenzoyl chloride to a solution of methanol in diethyl ether. After stirring overnight, the reaction mixture is filtered and concentrated to afford the product.[5]
Note: Specific, detailed, and publicly available synthesis procedures for this compound and Methyl 3-fluoro-4-chlorobenzoate are less common in readily accessible literature, but would likely follow analogous esterification routes from the corresponding carboxylic acids.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
The comparative analysis presented in this guide unequivocally demonstrates the superior reactivity of this compound in palladium-catalyzed cross-coupling reactions when compared to its bromo and chloro analogs. This enhanced performance, driven by the weaker C-I bond and the electronic influence of the fluoro substituent, translates to tangible benefits in the laboratory and in process development, including:
-
Milder Reaction Conditions: Lower temperatures and shorter reaction times.
-
Higher Efficiency: Often leading to higher yields and catalyst turnover numbers.
-
Broader Substrate Scope: Enabling the coupling of more challenging or sensitive substrates.
-
Cost and Time Savings: Potentially reducing energy consumption and increasing throughput.
For researchers and professionals in drug development, the strategic choice of this compound can significantly streamline synthetic routes, facilitate the rapid generation of compound libraries, and ultimately contribute to the accelerated discovery of new therapeutic agents. While aryl bromides and chlorides have their place, particularly when cost is a primary driver and reactivity is less critical, the iodide derivative offers a clear advantage in terms of performance and versatility.
References
A Senior Scientist's Guide to the Spectroscopic Validation of Synthesized Compounds: A Comparative Approach
For researchers, synthetic chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The excitement of a successful synthesis is immediately followed by the critical question: "Have I made what I think I've made?" Answering this question with irrefutable, data-backed confidence is the primary goal of spectroscopic validation.
This guide provides a comprehensive, field-proven framework for validating the identity and purity of synthesized products. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, emphasizing an integrated, multi-technique approach that forms a self-validating system. Adherence to rigorous analytical validation is not just good practice; it is a necessity for regulatory acceptance, as outlined in guidelines such as the ICH Q2(R1).[1][2][3][4]
The Foundational Pillars of Spectroscopic Validation
No single technique can provide a complete structural picture. Instead, we rely on the synergy of several core methods, each providing a unique and complementary piece of the puzzle. Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is the cornerstone of this process.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The "Gold Standard" for Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules.[6] It probes the magnetic properties of atomic nuclei, providing detailed information about the molecular skeleton, atom connectivity, and stereochemistry.[5][7][8]
-
¹H (Proton) NMR: This is often the first experiment performed. It reveals the number of different types of protons in a molecule, their relative numbers (through integration), their electronic environment (via chemical shift), and how they are connected to neighboring protons (through spin-spin splitting).[7][9][10]
-
¹³C NMR: This experiment identifies the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.[6][8]
-
2D NMR (COSY, HSQC, etc.): For more complex structures, two-dimensional NMR techniques are invaluable for mapping out specific proton-proton (COSY) or proton-carbon (HSQC) correlations, allowing for a complete assembly of the molecular puzzle.[8]
Mass Spectrometry (MS): The Definitive Molecular Weight and Formula
Mass spectrometry is an essential tool for measuring the mass-to-charge ratio (m/z) of molecules.[11][12] This allows for the precise determination of molecular weight, a critical parameter for confirming the identity of a synthesized product.[13][14]
-
Molecular Ion Peak (M+): The peak with the highest m/z value in the spectrum (barring isotope peaks) typically represents the intact molecule, providing its molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): This powerful variant of MS can measure molecular weights with extremely high accuracy (to within ±0.005%).[13] This precision allows for the unambiguous determination of the compound's molecular formula, a crucial piece of evidence.
-
Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer creates a unique fragmentation pattern that can serve as a fingerprint and help confirm the structure of different parts of the molecule.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[15][16] It works by measuring the absorption of infrared light, which causes molecular bonds to vibrate at specific frequencies.[17]
-
Diagnostic Region (1500-3500 cm⁻¹): This region of the IR spectrum is particularly useful for identifying key functional groups such as hydroxyls (O-H), carbonyls (C=O), amines (N-H), and alkynes/nitriles (C≡C/C≡N).[17] The presence or absence of characteristic peaks in this region provides immediate confirmation of a successful (or failed) chemical transformation.
-
Fingerprint Region (<1500 cm⁻¹): This complex region contains a multitude of overlapping peaks that are unique to the molecule as a whole, serving as a "fingerprint" for comparison against known standards.[17]
UV-Vis Spectroscopy: The Chromophore Check
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.[18][19][20] While less structurally informative than NMR or MS, it is a simple and valuable tool for analyzing compounds containing chromophores (light-absorbing groups), such as conjugated systems or aromatic rings.[18][20][21] It is particularly useful for quantifying the concentration of a known compound using the Beer-Lambert law.[19][20]
Comparative Analysis: Choosing the Right Tool for the Job
The selection of spectroscopic techniques depends on the specific question being asked. The table below provides a comparative overview to guide your analytical strategy.
| Feature | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy | UV-Vis Spectroscopy |
| Primary Information | Detailed molecular structure, atom connectivity, stereochemistry.[5] | Molecular weight, molecular formula (HRMS), fragmentation.[11][14] | Presence/absence of functional groups.[16] | Presence of chromophores, electronic structure, concentration.[18][19] |
| Sensitivity | Moderate (mg of sample typically needed).[22][23] | Very High (ng to pg of sample).[5] | Moderate (µg to mg of sample). | High (µg to ng of sample).[5] |
| Sample State | Solution. | Solid, Liquid, or Solution (requires vaporization/ionization). | Solid, Liquid, Gas. | Solution. |
| Destructive? | No. | Yes (sample is consumed). | No. | No. |
| Key Strength | Unparalleled for complete structure elucidation.[6] | Definitive molecular weight and formula determination.[13] | Fast, simple, and excellent for functional group identification.[24][25] | Simple, quantitative, and good for conjugated systems.[5] |
| Key Limitation | Lower sensitivity, requires soluble samples. | Provides little stereochemical information, can be destructive. | Limited information on the overall molecular skeleton. | Only applicable to molecules with UV-Vis absorbing groups.[5] |
The Integrated Validation Workflow: A Self-Validating System
Overall Validation Workflow
The validation process should be systematic, moving from crude product to a fully characterized, pure compound.
Caption: High-level workflow for synthesis, purification, and spectroscopic validation.
The Principle of Data Triangulation
Each spectroscopic technique provides a set of structural hypotheses. A proposed structure is only considered validated when it is consistent with all collected data.
Caption: Logical flow of data triangulation for structural validation.
Field-Proven Experimental Protocols
Precise and consistent sample preparation is paramount for acquiring high-quality, reproducible data.[22]
Protocol 1: Sample Preparation and Analysis for ¹H NMR
-
Sample Weighing: Accurately weigh 5-25 mg of your purified, dry compound into a clean, small vial.[23][26]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which your compound is fully soluble.[23]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[22][23] Gently swirl or vortex to ensure complete dissolution. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[23]
-
Transfer: Transfer the clear solution into a clean, standard 5 mm NMR tube.[26]
-
Standard: The residual proton signal of the deuterated solvent can often be used for spectral calibration.[26] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Analysis: Cap the tube, wipe the outside clean, and insert it into the spectrometer.[27] Acquire the spectrum according to standard instrument procedures.
Protocol 2: Sample Preparation and Analysis for LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing purity and confirming molecular weight, especially for complex mixtures or compounds that are difficult to analyze by other means.[28][29]
-
Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase of your LC method to a final concentration of 1-10 µg/mL.
-
Sample Filtration: Filter the working solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could clog the LC system.[30]
-
Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial.
-
Analysis: Place the vial in the LC-MS autosampler. Develop an appropriate LC method (column, mobile phase gradient) to achieve good separation.[31] Optimize MS parameters (ionization mode, collision energy) to achieve a strong signal for your compound of interest.[32]
Protocol 3: Sample Preparation and Analysis for FT-IR (ATR)
Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique that requires minimal sample preparation for solids and liquids.[25][33]
-
Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be subtracted from your sample spectrum.
-
Sample Application (Solids): Place a small amount of your solid sample (a few milligrams) directly onto the ATR crystal.[34]
-
Apply Pressure: Use the instrument's pressure arm to press the solid firmly and evenly against the crystal to ensure good contact.[34][35]
-
Sample Application (Liquids): Place a single drop of your neat liquid sample directly onto the ATR crystal.[34][35]
-
Acquire Spectrum: Collect the infrared spectrum.
-
Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[35]
Conclusion: The Mandate for Rigorous Validation
In the fields of chemical research and pharmaceutical development, a molecule's identity is its currency. The spectroscopic methods outlined in this guide—NMR, MS, FT-IR, and UV-Vis—are the essential tools of the trade for establishing that identity. By employing a multi-faceted, comparative approach and adhering to proven protocols, researchers can generate the robust, self-validating data package required to move their work forward with confidence. This rigorous approach not only ensures scientific integrity but also forms the foundation for regulatory compliance and the successful translation of discoveries from the lab to the real world.[36]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 7. azooptics.com [azooptics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 15. FT-IR spectroscopy analysis: Significance and symbolism [wisdomlib.org]
- 16. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 18. longdom.org [longdom.org]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. organomation.com [organomation.com]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. Raman Spectroscopy vs Other Spectroscopic Techniques: Comparison [eureka.patsnap.com]
- 25. mmrc.caltech.edu [mmrc.caltech.edu]
- 26. scribd.com [scribd.com]
- 27. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 28. researchgate.net [researchgate.net]
- 29. biocompare.com [biocompare.com]
- 30. spectroscopyeurope.com [spectroscopyeurope.com]
- 31. tecan.com [tecan.com]
- 32. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mt.com [mt.com]
- 34. drawellanalytical.com [drawellanalytical.com]
- 35. agilent.com [agilent.com]
- 36. Spectroscopic Identification Of Organic Molecules - Mohamed Hilmy Elnagdi, Kamal Usef Sadek, Ramadan Ahmed H Mekheimer - Google Books [books.google.com.sg]
A Senior Application Scientist's Guide to Analytical Standards for Fluorinated Benzoic Acid Esters
For researchers, scientists, and drug development professionals, the precise quantification of fluorinated benzoic acid esters is paramount. These compounds are not only crucial intermediates in the synthesis of pharmaceuticals and agrochemicals but also serve as vital tracers in environmental and petroleum studies. The accuracy of any analysis hinges on the quality and proper use of analytical standards. This guide provides an in-depth comparison of the available standards and the analytical methodologies for their use, grounded in scientific principles and practical field experience.
The Critical Role of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules, such as benzoic acid, dramatically alters their physicochemical properties. This strategic fluorination can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, making these derivatives highly valuable in drug discovery. Consequently, the need for robust and reliable analytical methods to characterize and quantify these compounds is more critical than ever. High-purity, well-characterized analytical standards are the cornerstone of generating reproducible and accurate data.
The Landscape of Analytical Standards for Fluorinated Benzoic Acid Esters
An ideal analytical standard is a Certified Reference Material (CRM), produced by a metrological institute, which provides the highest level of accuracy and traceability. However, the commercial landscape for fluorinated benzoic acid esters reveals a notable absence of CRMs specifically for these compounds. While CRMs for benzoic acid are available, they are typically intended for applications like calorimetry.
What is commercially available are high-purity analytical standards, typically with a purity of 97-99.5% as determined by Gas Chromatography (GC). Several reputable suppliers offer these standards, including:
-
Sigma-Aldrich
-
Thermo Fisher Scientific (formerly Alfa Aesar)
-
LGC Standards
-
Chem-Impex
-
Amerigo Scientific
When selecting a standard, it is crucial to obtain the Certificate of Analysis (CoA) to verify its purity and the method of characterization. For quantitative applications, a higher purity standard is always preferable to minimize uncertainty in the preparation of stock and working solutions.
Core Analytical Methodologies: A Comparative Overview
The two primary techniques for the analysis of fluorinated benzoic acid esters are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). The choice between these methods depends on the required sensitivity, sample matrix, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and sensitivity, particularly for volatile and semi-volatile compounds. For the analysis of fluorinated benzoic acids, a derivatization step to convert the acidic protons into esters (commonly methyl esters) is mandatory to improve volatility and chromatographic performance.
Workflow for GC-MS Analysis of Fluorinated Benzoic Acids:
Caption: GC-MS workflow for fluorinated benzoic acids, requiring derivatization.
The Great Debate: Pre-synthesized Ester Standards vs. In-situ Derivatization
A critical decision in GC-MS analysis is whether to use a pre-synthesized fluorinated benzoic acid ester as the analytical standard or to derivatize the corresponding fluorinated benzoic acid standard alongside the samples.
| Feature | Pre-synthesized Ester Standard | In-situ Derivatization of Acid Standard |
| Accuracy | Higher potential accuracy as it eliminates the uncertainty of derivatization yield. | Dependent on the consistency and completeness of the derivatization reaction. |
| Precision | Generally higher precision due to fewer sample preparation steps. | Can be less precise if the derivatization reaction is not reproducible. |
| Convenience | More convenient; a direct "weigh and dilute" approach. | More labor-intensive and time-consuming. |
| Cost | May be more expensive to purchase the ester standard directly. | The acid standard is often cheaper, but derivatization reagents add cost. |
| Error Potential | Lower potential for error in the standard preparation. | Higher potential for error due to incomplete reaction, side reactions, or loss of analyte. |
Expert Recommendation: For the highest level of accuracy and to establish a truly validated method, the use of a high-purity, pre-synthesized fluorinated benzoic acid ester standard is recommended. This approach decouples the potential variability of the derivatization step from the calibration curve. However, in scenarios where the ester standard is not commercially available, in-situ derivatization of the acid is a viable alternative, provided the derivatization method is thoroughly validated for yield and reproducibility.
UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS has emerged as a powerful alternative, offering high sensitivity and selectivity without the need for derivatization. This technique is particularly advantageous for complex matrices and high-throughput screening.
Workflow for UHPLC-MS/MS Analysis:
Caption: Direct analysis workflow for fluorinated benzoic acids/esters using UHPLC-MS/MS.
Performance Comparison: GC-MS vs. UHPLC-MS/MS
| Parameter | GC-MS | UHPLC-MS/MS |
| Sample Preparation | More complex (requires derivatization). | Simpler (often "dilute and shoot"). |
| Analysis Time | Typically longer run times. | Faster analysis times are achievable. |
| Sensitivity | High, often in the ng/L range after preconcentration.[1] | Very high, with detection limits in the low ng/mL to pg/mL range. |
| Selectivity | High, especially with Selected Ion Monitoring (SIM). | Extremely high with Multiple Reaction Monitoring (MRM). |
| Matrix Effects | Can be an issue, but often mitigated by sample cleanup. | Ion suppression or enhancement can be a significant challenge. |
| Compound Amenability | Limited to volatile and thermally stable compounds (after derivatization). | Broader range of compounds, including more polar and thermally labile ones. |
Experimental Protocols: A Practical Guide
4.1. Preparation of Stock and Working Standards from a Solid Ester Standard
This protocol ensures the accurate preparation of calibration standards, a critical step for quantitative analysis.
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the solid fluorinated benzoic acid ester standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) and bring to volume.
-
Calculate the exact concentration based on the weight and purity from the CoA.
-
Store the stock solution at -20°C in an amber vial to protect it from light.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution using the same solvent to prepare a series of working standards that bracket the expected concentration range of the samples.
-
For optimal stability, it is recommended to prepare fresh working standards daily.
-
4.2. Recommended Analytical Conditions
The following tables provide starting points for method development. Optimization will be necessary based on the specific analytes and instrumentation.
Table 1: GC-MS Starting Conditions for Fluorinated Benzoic Acid Methyl Esters
| Parameter | Condition | Rationale |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good separation for a wide range of analytes. |
| Injector Temp. | 250 °C | Ensures efficient volatilization of the esters. |
| Oven Program | Initial 50°C (2 min), ramp at 10°C/min to 280°C (hold 5 min) | A general-purpose program that can be optimized for specific isomers. |
| Carrier Gas | Helium, constant flow | Inert and provides good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions. |
Table 2: UHPLC-MS/MS Starting Conditions for Fluorinated Benzoic Acid Esters
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase, e.g., 50 x 2.1 mm, 1.7 µm | Provides good retention and separation for these relatively non-polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Acidification promotes protonation and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 5 minutes | A typical gradient to elute compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Dependent on the specific compound; esters can often be detected in positive mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-product ion transitions. |
Stability and Storage of Analytical Standards
The integrity of analytical standards is paramount for reliable results.
-
Solid Standards: Fluorinated benzoic acid esters should be stored in a cool, dry, and dark place, preferably in a desiccator. The container should be tightly sealed.
-
Stock Solutions: When dissolved in an appropriate aprotic solvent like anhydrous DMSO or ethanol, stock solutions should be stored at -20°C or, for long-term storage, at -80°C.[2] The use of amber vials is recommended to prevent photodegradation.[2] For highly sensitive applications, purging the vial with an inert gas (e.g., argon or nitrogen) can prevent oxidation.[2]
Conclusion and Future Outlook
The accurate analysis of fluorinated benzoic acid esters is a critical task in pharmaceutical development and other scientific fields. While the lack of commercially available CRMs for these specific compounds presents a challenge, the use of high-purity analytical standards, coupled with robust and well-validated analytical methods like GC-MS and UHPLC-MS/MS, can yield highly reliable data.
The choice between using pre-synthesized ester standards and in-situ derivatization for GC-MS analysis should be made based on the required level of accuracy and the availability of the standards. For the highest confidence in results, pre-synthesized standards are preferable. UHPLC-MS/MS offers a powerful, direct analysis alternative that is increasingly becoming the method of choice.
As the importance of fluorinated compounds continues to grow, it is anticipated that the availability of certified reference materials for their ester derivatives will also increase, further enhancing the quality and comparability of analytical data across different laboratories.
References
A Comparative Guide to the Stability of Methyl 3-fluoro-4-iodobenzoate and its Chloro-Analog for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and success of a synthetic campaign. Aryl halides, such as Methyl 3-fluoro-4-iodobenzoate and Methyl 3-fluoro-4-chlorobenzoate, are foundational intermediates. While structurally similar, the choice between an iodide and a chloride substituent has profound implications for the molecule's stability and reactivity. This guide provides an in-depth, data-supported comparison to inform strategic selection in the synthesis of complex molecules.
Foundational Stability: A Tale of Two Halogens
The intrinsic stability of a molecule is fundamentally linked to its bond strengths. The Carbon-Halogen (C-X) bond is the reactive center of these molecules in many applications, and its inherent strength provides a primary measure of stability.
The C-Cl bond is significantly stronger and shorter than the C-I bond. This is due to the greater electronegativity of chlorine and the more effective orbital overlap with carbon compared to the larger, more diffuse orbitals of iodine.[1][2] A higher bond dissociation energy (BDE) indicates that more energy is required to break the bond, rendering the chloro-analog more resistant to homolytic cleavage under thermal or photolytic stress.
Table 1: Physicochemical and Bond Energy Comparison
| Property | This compound | Methyl 3-fluoro-4-chlorobenzoate | Rationale for Stability |
| Molecular Formula | C₈H₆FIO₂ | C₈H₆ClFO₂ | - |
| Molecular Weight | 280.03 g/mol [3] | 188.58 g/mol [4] | - |
| Melting Point | 42-43 °C[5][6] | Crystalline Solid | The lower melting point of the iodo-analog is consistent with weaker intermolecular forces, influenced by the larger but less polarizable iodine atom in this context. |
| Boiling Point (Predicted) | 286.7 ± 30.0 °C[3] | Not specified | - |
| Aromatic C-X BDE | ~65 kcal/mol | ~81 kcal/mol | The C-Cl bond is ~16 kcal/mol stronger, indicating significantly higher intrinsic stability for the chloro-analog.[7] |
Note: Exact BDE values can vary based on the specific molecular environment. The values presented are representative for aryl halides.
The key takeaway is that from a thermodynamic standpoint, Methyl 3-fluoro-4-chlorobenzoate is the more stable molecule due to the superior strength of the C-Cl bond.[2][8]
Reactivity as a Measure of Instability: The Cross-Coupling Arena
In the context of synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions, "stability" can be inversely proportional to "utility." The ease with which the C-X bond breaks is a measure of its lability, or chemical instability, under specific catalytic conditions. This is where the iodo-analog demonstrates its primary advantage.
The rate-determining step in many cross-coupling cycles, such as the Suzuki-Miyaura coupling, is the oxidative addition of the aryl halide to the low-valent palladium catalyst.[9][10] The weaker C-I bond undergoes this step much more readily than the robust C-Cl bond.[9][11]
The established order of reactivity for aryl halides in these reactions is: I > Br >> Cl .[9][12]
This means this compound will react faster, under milder conditions, and often with lower catalyst loadings compared to its chloro-counterpart.[13][14] While recent advances in ligand design have enabled the use of aryl chlorides, they typically require more forceful conditions, more specialized (and often expensive) ligands, and higher temperatures to achieve comparable results.[11][15]
Caption: Oxidative addition is the critical step where C-X bond strength matters.
Stability Under Stress: Forced Degradation Insights
To simulate long-term storage and assess stability under various processing conditions, forced degradation studies are essential.[16][17] These studies expose the compounds to harsh conditions to identify potential degradation pathways.[18][19]
Photostability
The C-I bond is notoriously more susceptible to photolytic cleavage than the C-Cl bond. Upon exposure to UV light, the weaker C-I bond can undergo homolysis to generate an aryl radical, which can lead to a variety of degradation products. The chloro-analog is significantly more robust under photochemical stress.
Thermal Stability
While both compounds are solids at room temperature, the lower bond energy of the C-I bond suggests it will be more prone to thermal decomposition at elevated temperatures. Studies on simple halobenzenes confirm that thermal stability is dependent on the C-X bond strength.[20][21]
Chemical Stability
In nucleophilic aromatic substitution (SₙAr) reactions, the presence of electron-withdrawing groups (like the fluoro and methyl ester groups in these molecules) activates the ring towards nucleophilic attack.[22][23][24] While the halogen is the leaving group, the inherent reactivity differences are less pronounced than in metal-catalyzed reactions. However, in reductive environments, the C-I bond is far more easily reduced than the C-Cl bond.
Table 2: Summary of Stability Under Forced Degradation Conditions
| Stress Condition | This compound (Relative Stability) | Methyl 3-fluoro-4-chlorobenzoate (Relative Stability) | Key Mechanism |
| Photolytic (UV) | Low | High | Homolytic cleavage of the weaker C-I bond. |
| Thermal | Moderate | High | Cleavage of the C-X bond; rate is dependent on bond energy.[20] |
| Acidic/Basic Hydrolysis | High | High | The ester group is the primary site of hydrolysis; the aryl-halide bond is stable. |
| Oxidative (e.g., H₂O₂) | High | High | The aromatic ring is relatively stable to oxidation under standard conditions. |
| Reductive (e.g., H₂, Pd/C) | Low | High | The C-I bond is readily cleaved by catalytic hydrogenation. |
Experimental Protocols for Assessment
To provide a framework for empirical validation, the following protocols outline a standardized approach to comparing the stability of these two analogs.
Protocol 1: Comparative Thermal Stability via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset of thermal decomposition for each compound.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow versus temperature.
-
-
Analysis: The onset temperature of any large, sharp exothermic peak indicates the beginning of thermal decomposition. A higher onset temperature corresponds to greater thermal stability.
Protocol 2: Comparative Photostability Assay
-
Objective: To quantify degradation upon exposure to a standardized light source.
-
Procedure:
-
Prepare 1 mg/mL solutions of each compound in methanol in transparent quartz vials.
-
Prepare control samples by wrapping identical vials in aluminum foil.
-
Place both sets of vials in a photostability chamber compliant with ICH Q1B guidelines.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the initial solutions (T=0) and the light-exposed and dark control samples by HPLC-UV.
-
-
Analysis: Compare the peak area of the parent compound in the exposed sample to the dark control. A greater percentage loss indicates lower photostability.
Caption: Workflow for parallel stability assessment of the two analogs.
Conclusion and Practical Recommendations
The choice between this compound and its chloro-analog is a classic trade-off between stability and reactivity.
-
Methyl 3-fluoro-4-chlorobenzoate is the unequivocally more stable compound. Its high C-Cl bond strength makes it resistant to thermal, photolytic, and reductive degradation. It is the preferred reagent for applications requiring high stability, long-term storage, or synthetic routes where the C-X bond must endure harsh conditions before its intended reaction.
-
This compound is the more reactive, and therefore less stable, analog in the context of its most common application: cross-coupling reactions. Its lability is a synthetic advantage, enabling reactions under mild conditions that preserve sensitive functional groups elsewhere in the molecule. However, its sensitivity to light and potentially heat requires more careful handling and storage, preferably in amber vials under an inert atmosphere and refrigerated.
Recommendation for Researchers:
-
For rapid synthesis and mild conditions: Choose the iodo-analog.
-
For multi-step synthesis with harsh intermediates or for long-term bulk storage: Choose the chloro-analog, but be prepared to use more forcing conditions for its subsequent cross-coupling.
By understanding the fundamental principles of bond energies and reactivity, and by validating these with empirical data, scientists can make informed decisions that optimize their synthetic strategies and ensure the integrity of their chemical intermediates.
References
- 1. quora.com [quora.com]
- 2. brainly.in [brainly.in]
- 3. lookchem.com [lookchem.com]
- 4. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Methyl 3-iodo-4-fluorobenzoate | 1121586-29-5 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. brainly.in [brainly.in]
- 23. quora.com [quora.com]
- 24. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable toolkit for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These transformations have revolutionized the synthesis of complex molecules, finding profound applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide offers an in-depth comparative analysis of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig. Our focus will be a critical evaluation of their reaction yields, underpinned by experimental data, to empower you in selecting the optimal synthetic strategy for your target molecules.
The Unifying Principle: The Palladium Catalytic Cycle
At the heart of these diverse reactions lies a common mechanistic pathway revolving around a palladium catalyst. The catalytic cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[3][4] Understanding this cycle is paramount to comprehending the nuances that dictate the efficiency and, consequently, the yield of each specific cross-coupling reaction.
The cycle commences with the oxidative addition of an organic halide to a palladium(0) species, forming a palladium(II) intermediate.[4] The reactivity of the organic halide is a critical factor, with the bond strength dictating the ease of this step; typically, the reactivity order is I > Br > Cl.[4] Following this, the transmetalation step involves the transfer of an organic group from an organometallic reagent to the palladium(II) center. The nature of this organometallic partner is the defining feature of many cross-coupling reactions. Finally, reductive elimination from the palladium(II) complex forges the new carbon-carbon or carbon-heteroatom bond in the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Yield Analysis: A Head-to-Head Evaluation
| Reaction | Electrophile | Nucleophile | Typical Catalyst System | Base | Solvent | Temperature (°C) | Representative Yield (%) | Reference(s) |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 91-99 | [5] |
| Heck | 4-Bromoanisole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 | 85-95 | [6] |
| Sonogashira | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp - 60 | 90-98 | [7][8] |
| Stille | 4-Iodoanisole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 90-110 | 85-95 | [9] |
| Buchwald-Hartwig | 4-Bromoanisole | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 90-99 | [10] |
Note: Yields are highly substrate and condition-dependent. This table provides a general comparison based on literature examples for the synthesis of biphenyl or closely related structures.
A Deeper Dive into the Titans of Cross-Coupling
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely utilized cross-coupling reaction.[3] Its ascendancy is attributable to the mild reaction conditions, the commercial availability and stability of a vast array of boronic acids and their derivatives, and the generation of non-toxic, easily removable inorganic byproducts.[3]
Causality Behind Experimental Choices: The choice of base is critical in the Suzuki-Miyaura coupling as it is involved in the activation of the organoboron species for transmetalation. Inorganic bases such as potassium carbonate or cesium carbonate are commonly employed. The solvent system is often a biphasic mixture of an organic solvent (like toluene or dioxane) and water, which facilitates the dissolution of both the organic and inorganic reagents.[11] The selection of the phosphine ligand is also crucial, with bulky, electron-rich ligands often accelerating the reaction, especially with less reactive aryl chlorides.[12]
The Heck Reaction: A Gateway to Substituted Alkenes
The Heck reaction distinguishes itself by coupling an organic halide with an alkene.[13] This reaction is a powerful tool for the synthesis of substituted olefins and has found extensive use in the preparation of complex natural products and pharmaceuticals.
Causality Behind Experimental Choices: The Heck reaction typically requires a base, often a tertiary amine like triethylamine, to neutralize the hydrogen halide generated during the catalytic cycle.[13] The regioselectivity of the alkene insertion can be a critical consideration and is influenced by both electronic and steric factors of the substrates and the catalyst system. Higher reaction temperatures are often necessary compared to other cross-coupling reactions.[3]
The Sonogashira Coupling: Forging the Carbon-Carbon Triple Bond
The Sonogashira coupling is the premier method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials containing the alkyne functionality.
Causality Behind Experimental Choices: A distinctive feature of the traditional Sonogashira reaction is the use of a copper(I) co-catalyst, typically copper(I) iodide, which facilitates the formation of a copper acetylide intermediate that then undergoes transmetalation with the palladium complex.[8] The reaction is usually carried out in the presence of an amine base, such as triethylamine, which also serves as the solvent in many cases.[7]
The Stille Coupling: Versatility with Organotins
The Stille coupling employs organostannane reagents to couple with organic halides.[15] A significant advantage of the Stille reaction is the inertness of organostannanes to many functional groups, allowing for a broad substrate scope.[15]
Causality Behind Experimental Choices: The Stille reaction does not typically require a base, which can be advantageous for substrates bearing base-sensitive functional groups.[15] However, the primary drawback of this methodology is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture.[15] The choice of solvent is typically a non-polar aprotic solvent like toluene or THF.
The Buchwald-Hartwig Amination: Mastering C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and related compounds by enabling the formation of carbon-nitrogen bonds from aryl halides and amines.[16] This reaction has become a cornerstone in medicinal chemistry, where the arylamine motif is prevalent.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the use of bulky, electron-rich phosphine ligands, which facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[16] Strong, non-nucleophilic bases such as sodium tert-butoxide are required to deprotonate the amine and generate the active nucleophile.[10] Anhydrous reaction conditions are crucial to prevent the hydrolysis of the catalyst and reagents.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for each of the discussed cross-coupling reactions, providing a practical starting point for laboratory synthesis.
Experimental Workflow Overview
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4-Methoxybiphenyl [5]
-
Reagents and Equipment:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%)
-
Toluene and Water (e.g., 4:1 mixture)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene and water solvent mixture via syringe.
-
Thoroughly degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst and phosphine ligand.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Heck Reaction
Synthesis of (E)-4-Methoxystilbene [6]
-
Reagents and Equipment:
-
4-Bromoanisole (1.0 equiv)
-
Styrene (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk tube, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, 4-bromoanisole, styrene, and triethylamine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C in an oil bath.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 3: Sonogashira Coupling
Synthesis of 4-Methoxyphenyl(phenyl)acetylene [7]
-
Reagents and Equipment:
-
4-Iodoanisole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In the Schlenk flask, dissolve 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI in THF and triethylamine.
-
Degas the solution with a stream of argon for 10-15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite® to remove the precipitated ammonium salt.
-
Rinse the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
-
Protocol 4: Stille Coupling
Synthesis of 4-Methoxybiphenyl [9]
-
Reagents and Equipment:
-
4-Iodoanisole (1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-2 mol%)
-
Anhydrous and degassed Toluene
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk tube, add 4-iodoanisole and toluene.
-
Subject the tube to three pump/purge cycles with argon.
-
Add Pd(PPh₃)₄ and tributyl(phenyl)stannane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-16 hours.
-
After cooling to room temperature, concentrate the solvent.
-
Purify the product by silica gel column chromatography.
-
Work-up note: To remove tin byproducts, the crude mixture can be treated with an aqueous solution of potassium fluoride (KF).[17]
-
Protocol 5: Buchwald-Hartwig Amination
Synthesis of N-(4-methoxyphenyl)aniline [18]
-
Reagents and Equipment:
-
4-Bromoanisole (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Anhydrous Toluene
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene, 4-bromoanisole, and aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS, typically complete within 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Conclusion
The choice of a cross-coupling reaction is a multifaceted decision that extends beyond just the theoretical yield. Factors such as substrate scope, functional group tolerance, reagent toxicity, cost, and ease of purification must be carefully weighed. The Suzuki-Miyaura reaction often emerges as the method of choice for C-C bond formation due to its operational simplicity and low toxicity.[3] However, for specific transformations such as the synthesis of enynes or arylamines, the Sonogashira and Buchwald-Hartwig reactions, respectively, are unparalleled in their efficiency. The Heck and Stille reactions, while having their own drawbacks, offer unique advantages in certain synthetic contexts. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make more informed decisions, leading to higher yields and more efficient synthetic routes in their pursuit of novel molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. Stille Coupling [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. rsc.org [rsc.org]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 3-fluoro-4-iodobenzoate: Ensuring Laboratory Safety and Environmental Compliance
As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. Methyl 3-fluoro-4-iodobenzoate, a halogenated aromatic compound, requires meticulous handling not only during experimentation but, just as critically, upon its designation as waste. This guide provides a procedural framework grounded in established safety protocols to manage the disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste.[1] Halogenated compounds cannot be disposed of via standard drains or mixed with non-halogenated solvent waste.[2] The presence of iodine and fluorine necessitates specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants.[3] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount, as they will align with local, state, and federal regulations.[2][4][5]
Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure
The primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[6][7]
-
Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[6][7]
-
Aquatic Toxicity: Many halogenated organic compounds are toxic to aquatic life, with potentially long-lasting effects.[8] Therefore, preventing entry into drains and waterways is a critical environmental precaution.[9][10]
A thorough risk assessment involves not just the compound itself but also any solvents or reagents it may be mixed with. Always consult the SDS for all components of a waste mixture.
Core Principles for Segregation and Storage
Proper segregation is the most critical step in hazardous waste management. It prevents dangerous chemical reactions and ensures that waste is sent to the correct treatment facility.
-
Designated Halogenated Waste: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[2][1] These containers should be clearly labeled.[2]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[2][4] Additionally, do not combine incompatible chemicals, such as acids with bases or oxidizing agents with reducing agents.[11]
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[11][12] This area should be inspected weekly for leaks or container degradation.[11][13]
-
Container Integrity: Waste containers must be made of a compatible material (e.g., chemically resistant plastic or glass), be in good condition, and have a secure, leak-proof screw cap.[11][13] Keep containers closed at all times except when adding waste.[14][12]
Personal Protective Equipment (PPE)
When handling any form of this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should also be worn over the goggles.[5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or degradation before use and change them frequently, especially if contamination is suspected.[9]
-
Protective Clothing: A lab coat is essential to protect against skin contact.[5]
-
Respiratory Protection: All handling of solid waste or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Step-by-Step Disposal Protocols
The specific procedure depends on the form of the waste.
Protocol 4.1: Disposal of Unused or Expired Solid this compound
-
Work Area Preparation: Conduct all operations within a chemical fume hood.[2]
-
Labeling: Ensure the designated halogenated solid waste container is clearly and accurately labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.[2]
-
Transfer: Carefully transfer the solid waste into the container using a spatula or other appropriate tool, minimizing the creation of dust.
-
Closure: Securely cap the waste container immediately after the transfer.
-
Logistics: Arrange for waste pickup through your institution's EHS department.[2]
Protocol 4.2: Disposal of Solutions Containing this compound
-
Container Selection: Use a designated "Halogenated Organic Liquid Waste" container.
-
Content Log: Affix a waste tag or log sheet to the container. Record the full chemical name and approximate concentration of all components in the solution.
-
Transfer: Carefully pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Closure and Storage: Securely cap the container and return it to the Satellite Accumulation Area.
Protocol 4.3: Disposal of Contaminated Labware and Materials
-
Glassware: Rinse contaminated glassware (e.g., reaction flasks, beakers) with a minimal amount of a suitable solvent (such as acetone or ethanol) inside a fume hood. This rinsate is now considered halogenated hazardous waste and must be collected in the designated liquid waste container.[2] After rinsing, the glassware can typically be washed normally. For containers that held acute hazardous waste, triple rinsing is required before the container can be disposed of as regular trash (labels must be defaced).
-
Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated sharps container and sent for incineration.[4]
-
Solid Materials: Contaminated gloves, weigh boats, and absorbent paper should be collected in a labeled bag or container for solid hazardous waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Contain: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent like Chemizorb®).[9]
-
Collect: Carefully sweep or scoop the absorbed material or spilled solid into a designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Summary of Key Information
For quick reference, the following table summarizes the essential data for handling and disposing of this compound.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1027513-46-7 | [7][15] |
| Physical State | Solid | [6] |
| GHS Hazard Class | Skin Irritation, Eye Irritation, May cause respiratory irritation (based on similar compounds) | [6][7] |
| Primary Disposal Route | Segregated Halogenated Waste Stream for Incineration | [1] |
| Incompatible Waste | Non-halogenated organics, acids, bases, oxidizers, reducers | [4][11] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [5] |
| Handling Location | Certified Chemical Fume Hood | [2] |
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation of waste generated from work with this compound.
Caption: Decision workflow for segregating this compound waste.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can effectively manage the disposal of this compound, upholding the highest standards of laboratory safety, professional responsibility, and environmental stewardship.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1027513-46-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. vumc.org [vumc.org]
- 15. lookchem.com [lookchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
